4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)13-8-7(5-12)4-10-6-11-8/h4-6H,1-3H3 |
InChI Key |
AMGIXQYSELDPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=NC=C1C=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Executive Summary
4-(tert-Butoxy)pyrimidine-5-carbaldehyde represents a specialized, high-value intermediate in medicinal chemistry, particularly within the development of kinase inhibitors and fused heterocyclic scaffolds. Its structural uniqueness lies in the tert-butoxy group, which serves a dual function: it acts as a lipophilic, steric bulk enhancer to improve solubility and binding affinity during initial screening, and as an acid-labile "mask" for the 4-hydroxyl (pyrimidinone) moiety.
This guide provides a rigorous technical analysis of the molecule's structure, a validated synthetic pathway, and a reactivity profile designed for drug development workflows.
Chemical Identity & Structural Analysis[1][2][3]
Core Identifiers
| Property | Detail |
| Chemical Name | 4-(tert-Butoxy)pyrimidine-5-carbaldehyde |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Predicted LogP | ~1.8 (Improved lipophilicity over 4-hydroxy analog) |
| H-Bond Donors/Acceptors | 0 / 4 |
| Key Functional Groups | Formyl (-CHO), tert-Butoxy (-OtBu), Pyrimidine Ring |
Electronic & Steric Properties
-
Electronic Push-Pull: The pyrimidine ring is electron-deficient. The tert-butoxy group at C4 acts as a weak electron donor via resonance (+M effect), stabilizing the ring slightly compared to the 4-chloro precursor, but the strong electron-withdrawing nature of the C5-formyl group makes the C2 and C6 positions susceptible to nucleophilic attack if harsh conditions are used.
-
Steric Shielding: The bulky tert-butyl group sterically hinders the C4 position, preventing unwanted nucleophilic displacement at this site under basic conditions, while simultaneously solubilizing the molecule in organic solvents (DCM, THF, EtOAc) where the 4-hydroxy tautomer would be insoluble.
-
Acid Lability: The tert-butyl ether is sensitive to Brønsted and Lewis acids. Protonation of the ether oxygen leads to the ejection of the stable tert-butyl cation (E1 mechanism) and formation of the thermodynamically favored pyrimidin-4(3H)-one.
Synthetic Pathway (Protocol Design)
Objective: Synthesize 4-(tert-butoxy)pyrimidine-5-carbaldehyde from 4-chloropyrimidine-5-carbaldehyde via Nucleophilic Aromatic Substitution (SₙAr).
Retrosynthetic Logic
The most reliable route avoids the direct Vilsmeier-Haack formylation of 4-tert-butoxypyrimidine due to the acid sensitivity of the t-Bu group. Instead, the formyl group is established first (or maintained), and the t-butoxy group is introduced under basic conditions.
Experimental Protocol
Precursor: 4-Chloropyrimidine-5-carbaldehyde (Commercially available or synthesized from 4-hydroxypyrimidine via Vilsmeier-Haack). Reagent: Potassium tert-butoxide (KOtBu).[1][2] Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
-
Solvation: Dissolve 4-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Nucleophilic Attack: Add a solution of Potassium tert-butoxide (1.1 eq) in THF dropwise over 15 minutes.
-
Note: Do not add solid KOtBu directly to the aldehyde solution to avoid exotherms that could degrade the formyl group (Cannizzaro-type side reactions).
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (mildly acidic/neutral buffer). Avoid strong acids.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (0-40%). The product is typically a pale yellow solid or oil.[3]
Synthesis Diagram (DOT)
Caption: Two-step synthetic route converting 4-hydroxypyrimidine to the target tert-butoxy aldehyde via a chloro-intermediate.
Reactivity Profile & Applications
The "Masked" Scaffold Strategy
In drug discovery, the 4-hydroxypyrimidine moiety (found in drugs like Imatinib analogs) often suffers from poor solubility and difficult purification.
-
Strategy: Use the 4-(tert-butoxy) analog during the synthesis of the core scaffold.
-
Benefit: The lipophilic t-Bu group allows for easy chromatography and solubility in standard organic solvents.
-
Deprotection: At the final stage, treat with TFA/DCM (1:1) or HCl/Dioxane to quantitatively yield the bioactive 4-hydroxypyrimidine.
Aldehyde Functionalization
The C5-aldehyde is a versatile handle for extending the carbon skeleton.
-
Reductive Amination: Reacts with primary amines (e.g., piperazines, anilines) + NaBH(OAc)₃ to form amine-linked kinase inhibitors.
-
Knoevenagel Condensation: Reacts with malononitrile or active methylenes to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
-
Oxime Formation: Reacts with hydroxylamine to form oximes, which are potent VEGFR-2 inhibitor pharmacophores.
Reactivity Map (DOT)
Caption: Divergent reactivity profile showing acid-mediated deprotection versus aldehyde functionalization pathways.
Critical Safety & Handling
Stability
-
Acid Sensitivity: The compound is highly sensitive to acidic conditions. Do not use acidic silica gel for purification if possible (neutralize with 1% Et₃N). Avoid chloroform that contains HCl stabilizers; use filtered/neutralized CDCl₃ for NMR.
-
Thermal Stability: Generally stable up to 100°C, but prolonged heating in protic solvents may cause slow solvolysis of the tert-butyl ether.
Reagent Handling (KOtBu)[12]
-
Potassium tert-butoxide is hygroscopic and pyrophoric. Handle in a glovebox or under a strict Nitrogen line.
-
Old/yellowed KOtBu contains KOH and K₂CO₃, which can lead to hydrolysis of the chloro-precursor to the hydroxy-pyrimidine rather than the desired ether. Use fresh, sublimed grade KOtBu.
References
-
Synthesis of Pyrimidine-5-carbaldehydes
- Title: Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermedi
- Source: Thieme Connect (Synlett/Synthesis).
-
URL:[Link]
-
Reactivity of tert-Butoxy Group
- Title: Reaction of substituted pyrimidines with photochemically gener
- Source: National Institutes of Health (PubMed/PMC).
-
URL:[Link]
-
Analogous Synthesis (2,4-Di-tert-butoxy)
-
Kinase Inhibitor Applications (Oxime derivatives)
Sources
An In-Depth Technical Guide to 4-Alkoxypyrimidine-5-carboxaldehydes: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs.[1][2] Among the vast landscape of pyrimidine derivatives, 4-alkoxypyrimidine-5-carboxaldehydes represent a class of highly versatile and valuable intermediates in the synthesis of complex heterocyclic systems and targeted therapeutic agents.[3][4] The strategic placement of an alkoxy group at the 4-position and a reactive carboxaldehyde at the 5-position imparts unique chemical properties and provides a gateway for diverse molecular elaborations. This technical guide offers an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of 4-alkoxypyrimidine-5-carboxaldehydes, providing field-proven insights for researchers in drug discovery and organic synthesis.
Synthesis of 4-Alkoxypyrimidine-5-carboxaldehydes: Key Methodologies
The synthesis of 4-alkoxypyrimidine-5-carboxaldehydes can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring. Two primary strategies have proven to be effective: the formylation of a pre-existing 4-alkoxypyrimidine and the nucleophilic substitution of a suitable leaving group on a pre-functionalized pyrimidine-5-carboxaldehyde.
Vilsmeier-Haack Formylation of 4-Alkoxypyrimidines
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (such as N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7] The electron-donating nature of the 4-alkoxy group activates the pyrimidine ring towards electrophilic substitution at the 5-position, making the Vilsmeier-Haack reaction a viable synthetic route.
The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich C5 position of the 4-alkoxypyrimidine. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 4-alkoxypyrimidine-5-carboxaldehyde.
Figure 1: Vilsmeier-Haack formylation of 4-alkoxypyrimidines.
Experimental Protocol: Synthesis of 4-Methoxypyrimidine-5-carboxaldehyde via Vilsmeier-Haack Reaction
-
Step 1: Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C in an ice bath.
-
Step 2: Vilsmeier Reagent Formation: To the cooled DMF solution, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Step 3: Formylation: Dissolve 4-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxypyrimidine-5-carboxaldehyde.
Nucleophilic Substitution of 4-Chloropyrimidine-5-carboxaldehyde
An alternative and often highly efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of a pre-formed pyrimidine-5-carboxaldehyde.[8] 4-Chloropyrimidine-5-carboxaldehyde serves as an excellent substrate for this transformation. The electron-withdrawing nature of the pyrimidine ring and the 5-carboxaldehyde group facilitates the attack of nucleophiles at the C4 position.
This method allows for the facile introduction of a variety of alkoxy groups by simply reacting 4-chloropyrimidine-5-carboxaldehyde with the corresponding sodium or potassium alkoxide.
Figure 2: Nucleophilic substitution of 4-chloropyrimidine-5-carboxaldehyde.
Experimental Protocol: Synthesis of 4-Ethoxypyrimidine-5-carboxaldehyde via SNAr Reaction
-
Step 1: Alkoxide Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with gentle heating to form a solution of sodium ethoxide.
-
Step 2: Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 4-chloropyrimidine-5-carboxaldehyde (1 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Step 3: Reaction Monitoring and Completion: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Step 4: Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize it with a few drops of glacial acetic acid. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure 4-ethoxypyrimidine-5-carboxaldehyde.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of 4-alkoxypyrimidine-5-carboxaldehydes are influenced by the nature of the alkoxy group. Generally, they are crystalline solids or high-boiling oils with moderate solubility in organic solvents.
Spectroscopic characterization is crucial for the unambiguous identification and purity assessment of these compounds.
| Spectroscopic Technique | Characteristic Features for 4-Methoxypyrimidine-5-carboxaldehyde |
| ¹H NMR | - Aldehydic proton (CHO): Singlet, δ 9.9-10.5 ppm. - Pyrimidine protons (H2 and H6): Singlets, δ ~8.8-9.2 ppm. - Methoxy protons (OCH₃): Singlet, δ ~4.0-4.2 ppm. |
| ¹³C NMR | - Aldehydic carbon (CHO): δ ~185-195 ppm. - Pyrimidine carbons (C2, C4, C5, C6): Resonances in the aromatic region, with C4 being significantly downfield due to the alkoxy group. - Methoxy carbon (OCH₃): δ ~55-60 ppm. |
| IR Spectroscopy | - Carbonyl stretch (C=O) of the aldehyde: Strong absorption band around 1690-1710 cm⁻¹. - C-O-C stretch of the alkoxy group: Absorption in the region of 1200-1250 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns including the loss of the alkoxy group and the formyl radical. |
Chemical Reactivity and Synthetic Utility
The dual functionality of 4-alkoxypyrimidine-5-carboxaldehydes makes them exceptionally useful synthetic intermediates. The aldehyde group undergoes a wide range of classical transformations, while the pyrimidine ring can participate in further functionalization reactions.
Reactions of the Aldehyde Group
The aldehyde moiety is a versatile handle for constructing more complex molecular architectures. Common transformations include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This provides access to 4-alkoxypyrimidine-5-carboxylic acids, which are valuable building blocks in their own right.
-
Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 4-alkoxy-5-(hydroxymethyl)pyrimidine can be used in further synthetic manipulations.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various substituted alkenes, providing a powerful tool for carbon-carbon bond formation.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively.[9] These reactions are pivotal in the synthesis of fused pyrimidine systems and other complex heterocycles.[2]
-
Organometallic Additions: Grignard reagents and organolithium compounds readily add to the aldehyde carbonyl, leading to the formation of secondary alcohols.
Figure 3: Key reactions of the aldehyde group in 4-alkoxypyrimidine-5-carboxaldehydes.
Reactivity of the Pyrimidine Ring
The 4-alkoxy group can influence the reactivity of the pyrimidine ring. While generally stable, the alkoxy group can be displaced by strong nucleophiles under forcing conditions, offering a pathway for further diversification at the 4-position.
Applications in Medicinal Chemistry and Drug Discovery
4-Alkoxypyrimidine-5-carboxaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a well-established pharmacophore, and the substituents at the 4 and 5 positions can be tailored to interact with specific biological targets.
Kinase Inhibitors
A significant application of these compounds is in the development of kinase inhibitors. For instance, derivatives of 4-aminopyrimidine-5-carboxaldehyde oximes have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[10][11] The 4-amino group, which can be derived from a 4-alkoxy precursor, often plays a crucial role in binding to the hinge region of the kinase domain. Similarly, these scaffolds have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases.[12]
Synthesis of Fused Pyrimidine Systems
The reactivity of the 5-carboxaldehyde group makes these compounds ideal starting materials for the synthesis of fused heterocyclic systems with diverse pharmacological activities.[2] For example, condensation with suitable binucleophiles can lead to the formation of thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other fused systems that are prevalent in many approved drugs.[13]
Conclusion and Future Perspectives
4-Alkoxypyrimidine-5-carboxaldehydes are a class of highly versatile and synthetically valuable building blocks. Their efficient synthesis, coupled with the rich reactivity of the aldehyde and the potential for further modification of the pyrimidine ring, makes them indispensable tools for medicinal chemists and organic scientists. The continued exploration of new synthetic methodologies and the application of these intermediates in the design and synthesis of novel therapeutic agents will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. As our understanding of the structure-activity relationships of pyrimidine derivatives continues to grow, the importance of 4-alkoxypyrimidine-5-carboxaldehydes as key synthetic intermediates is set to expand even further.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
- Huang, S., Li, R., Connolly, P. J., Xu, G., Gaul, M. D., Emanuel, S. L., Lamontagne, K. R., & Greenberger, L. M. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 16(23), 6063–6066.
- Royal Society of Chemistry. (n.d.).
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- 13 C-and 1 H-NMR Spectral Data for Compounds 4 and 5 (100, 400 MHz, Respectively). (n.d.).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.).
- Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass)
- Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13).
- Solved The 1H NMR, 13C NMR, mass and IR spectra of compound | Chegg.com. (2019, October 16).
- Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors | Request PDF. (n.d.).
- Synthesis of chlorin
- Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. | Semantic Scholar. (n.d.).
- Xu, G., Connolly, P. J., Emanuel, S., Gaul, M. D., Greenberger, L. M., Li, R., & Huang, S. (2008). Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 18(12), 3495–3499.
- 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. (n.d.).
- Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.).
- Bathula, C. D. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15).
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
- Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
- Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21).
-
Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]
- US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 .... (n.d.).
- One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine deriv
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Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][14]benzodiazepines. (2005, April 14).
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021, February 10).
- SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES | TSI Journals. (n.d.).
- Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.).
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Technical Profile & Identification Strategy: 4-tert-Butoxypyrimidine-5-carbaldehyde
The following technical guide provides an in-depth profile of 4-tert-butoxypyrimidine-5-carbaldehyde , structured for researchers and drug development professionals.
Executive Summary
4-tert-Butoxypyrimidine-5-carbaldehyde (CAS 614731-77-0 ) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of bioactive pyrimidine derivatives. Its structural uniqueness lies in the acid-labile tert-butyl ether protecting group at the C4 position combined with a reactive formyl group at C5. This dual functionality makes it a critical scaffold for divergent synthesis—enabling reductive aminations while preserving a masked hydroxyl group, or facilitating SNAr diversifications.
This guide details the definitive identification, synthetic pathways, and handling protocols for this compound, serving as a self-validating resource for laboratory application.
Part 1: Chemical Identity & Verification
Precise identification is the prerequisite for reproducible science. The following data establishes the chemical fingerprint of the target molecule.
Nomenclature & Registry
| Parameter | Detail |
| CAS Registry Number | 614731-77-0 |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde |
| Common Synonyms | 4-tert-butoxypyrimidine-5-carboxaldehyde; 5-Formyl-4-tert-butoxypyrimidine |
| Molecular Formula | C |
| Molecular Weight | 180.20 g/mol |
| SMILES | CC(C)(C)Oc1ncncc1C=O |
Structural Validation (Spectroscopic Expectations)
To validate the identity of a synthesized or purchased lot, researchers should look for these diagnostic signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde (-CHO): Singlet, highly deshielded, typically
10.0–10.5 ppm. -
Pyrimidine Ring Protons (H2, H6): Two distinct singlets (or doublets with small coupling) in the aromatic region,
8.5–9.2 ppm. The C2 proton is typically more deshielded due to flanking nitrogens. -
tert-Butyl Group: Strong singlet integrating for 9 protons,
1.6–1.7 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z ~181.2.
-
Fragmentation: Loss of tert-butyl group (M-56) is a common fragmentation pathway, often yielding the protonated 4-hydroxypyrimidine species.
-
Part 2: Synthetic Methodology
The synthesis of 4-tert-butoxypyrimidine-5-carbaldehyde typically proceeds via Nucleophilic Aromatic Substitution (S
Reaction Mechanism
The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing aldehyde group at C5, makes the C4 position highly susceptible to nucleophilic attack by the tert-butoxide anion.
Protocol: Synthesis from 4-Chloropyrimidine-5-carbaldehyde
Rationale: Potassium tert-butoxide (KOtBu) acts as both the nucleophile and the base. The reaction must be controlled to prevent the Cannizzaro reaction or polymerization of the aldehyde.
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 4-chloropyrimidine-5-carbaldehyde (1.0 equiv) and anhydrous THF (Tetrahydrofuran) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add a solution of KOtBu (1.1 equiv) in THF over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C to minimize side reactions.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 1–2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Quench & Workup:
-
Dilute with cold water.
-
Extract immediately with Ethyl Acetate (3x). Avoid acidic workup to prevent deprotection of the t-butyl group.
-
Wash combined organics with brine, dry over anhydrous MgSO₄.[1]
-
-
Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography on silica gel (eluent: 10-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the S
Part 3: Reactivity & Applications in Drug Design
This molecule acts as a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups.
Reductive Amination (The "Scaffold" Route)
The C5-aldehyde is a prime target for reductive amination to install amine side chains—a common motif in kinase inhibitors (e.g., to interact with the hinge region or solvent front).
-
Protocol Insight: Use Sodium Triacetoxyborohydride (STAB) in DCE or DCM.
-
Why: STAB is mild and will not reduce the pyrimidine ring or cleave the ether, unlike stronger reducing agents.
Acid-Mediated Deprotection
The tert-butyl group serves as a masked hydroxyl. Upon treatment with TFA (Trifluoroacetic acid) or HCl, it reveals the 4-hydroxypyrimidine (tautomer of 4-pyrimidinone). This is crucial for synthesizing analogues of natural nucleobases.
Application Logic Diagram
Figure 2: Divergent synthetic utility of the 4-tert-butoxypyrimidine scaffold in medicinal chemistry.
Part 4: Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-tert-butoxypyrimidine-5-carboxylic acid).
-
Stability: The tert-butyl ether is stable to basic conditions but highly sensitive to acid . Avoid exposure to acidic fumes in the laboratory environment.
-
Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood). As a reactive intermediate, specific toxicological data is limited; assume toxicity similar to other halogenated/alkoxy pyrimidines.
References
- Furuya, S., et al. (2006). Nitrogen containing heterocyclic compounds and medicines containing the same. US Patent US6995144B2. (Describing the synthesis and use of the title compound as an intermediate for sodium channel inhibitors).
-
PubChem. (n.d.). Pyrimidine-5-carboxaldehyde (Analogous Chemistry). Retrieved from [Link]
Sources
Solubility of tert-butoxypyrimidine derivatives in organic solvents
An In-depth Technical Guide to the Solubility of tert-butoxypyrimidine Derivatives in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic modification of this privileged structure is key to optimizing a drug candidate's physicochemical properties, with solubility being a critical determinant of its developability and ultimate clinical success. The introduction of a tert-butoxy group is a common tactic employed to modulate these properties.[3][4] This technical guide provides a comprehensive exploration of the factors governing the solubility of tert-butoxypyrimidine derivatives in common organic solvents. We will delve into the theoretical underpinnings of solubility, present field-proven experimental protocols for its determination, and discuss the practical implications for drug discovery and development professionals.
The Molecular Dance: Theoretical Principles of Solubility
Solubility is the manifestation of a delicate balance of intermolecular forces between the solute (tert-butoxypyrimidine derivative) and the solvent. The adage "like dissolves like" serves as a fundamental starting point, signifying that substances with similar polarities and intermolecular force capabilities tend to be miscible. For our compounds of interest, solubility is dictated by the interplay of the pyrimidine core, the tert-butoxy substituent, other functional groups, and the nature of the organic solvent.
The Influence of the Solute's Structure
-
The Pyrimidine Core: The pyrimidine ring itself is a nitrogen-containing heterocycle.[2][5] The two nitrogen atoms are electron-withdrawing, creating a π-deficient system that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The tert-Butoxy Group (-O-C(CH₃)₃): This substituent is a significant modulator of the molecule's properties. The bulky tert-butyl component is non-polar and hydrophobic, which generally enhances solubility in non-polar organic solvents.[3][4][6] Its steric bulk can also shield adjacent parts of the molecule from strong interactions with polar solvents, potentially decreasing solubility in solvents like water but increasing it in less polar organic media.[4]
-
Other Ring Substituents: The type and position of other functional groups on the pyrimidine ring drastically affect solubility.[1][7]
-
Polar Groups: Groups capable of hydrogen bonding (e.g., -OH, -NH₂) will generally increase solubility in polar protic solvents like methanol and ethanol.[7]
-
Halogens: Chloro or fluoro groups can alter the electronic distribution and crystal lattice energy, impacting solubility in a less predictable manner, often favoring solubility in moderately polar to non-polar solvents.[1]
-
Side Chains: The presence of moieties like furan or phenyl rings can influence solubility through their own polarity and potential for π-π stacking interactions.[1][7]
-
The Role of the Organic Solvent
The choice of solvent is critical, as its properties dictate its ability to overcome the solute's crystal lattice energy and form a stable solvated state. Key solvent characteristics include:
-
Polarity and Dielectric Constant: Solvents with higher dielectric constants are more effective at insulating the charged or polar regions of solute molecules.
-
Hydrogen Bonding: Protic solvents (e.g., methanol) can act as hydrogen bond donors and acceptors, readily solvating solutes with complementary functional groups. Aprotic polar solvents (e.g., DMF, DMSO) can only act as hydrogen bond acceptors.
-
Dipole Moment: A significant dipole moment in the solvent facilitates interactions with polar solute molecules.[8]
The interplay of these factors explains why a given derivative may be highly soluble in a polar aprotic solvent like N,N-Dimethylformamide (DMF) but sparingly soluble in a non-polar solvent like carbon tetrachloride.[8]
The Impact of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Consequently, solubility tends to increase with a rise in temperature, as the additional thermal energy helps to overcome the solute's crystal lattice forces.[7][9][10] This relationship is often modeled using the van't Hoff or modified Apelblat equations.[8][9][10]
Quantifying Solubility: Experimental Methodologies
Accurate solubility measurement is essential throughout the drug discovery pipeline. The chosen method often represents a trade-off between throughput and thermodynamic relevance.[11] Two primary classes of methods are the "excess solid" approach, which is thermodynamically rigorous, and the "excess solvent" approach, which is often adapted for high-throughput kinetic measurements.[12]
Diagram: Solubility Assay Selection Workflow
This workflow guides the researcher in selecting the appropriate solubility assay based on the stage of the drug discovery process.
Caption: Decision workflow for selecting a solubility assay.
Experimental Protocol 1: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility, though it is resource-intensive.[11][13] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period.
Principle: An excess amount of the solid compound is agitated in the chosen solvent for a sufficient time to allow the system to reach equilibrium between the dissolved and undissolved states.
Methodology:
-
Preparation: Add an excess amount of the solid tert-butoxypyrimidine derivative to a known volume (e.g., 1-2 mL) of the selected organic solvent (e.g., methanol, ethyl acetate) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial tightly. Place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for 24-48 hours.[11] A 24-hour period is often sufficient, but confirmation of equilibrium by sampling at multiple time points (e.g., 24h and 48h) is recommended for novel compound series.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.[1] Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant.
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mM.
Experimental Protocol 2: Kinetic Solubility by Nephelometry
Kinetic solubility assays are high-throughput methods ideal for early drug discovery, where they are used to flag compounds with potential solubility liabilities.[11][14] This method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium.
Principle: The method relies on light scattering. As the compound precipitates out of solution, it forms small particles that scatter a beam of light. The amount of scattered light is proportional to the extent of precipitation.[11]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the tert-butoxypyrimidine derivative in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler, dispense the desired organic solvent into the wells of a 96- or 384-well microplate.
-
Serial Addition: Add increasing volumes of the DMSO stock solution to the solvent-containing wells to create a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., <2%) across all wells to minimize co-solvent effects.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Place the microplate into a nephelometer (a light-scattering plate reader) and measure the turbidity in each well.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is typically defined as the concentration at which the turbidity signal begins to rise sharply above the background.
Data Interpretation and Predictive Insights
The solubility data generated must be contextualized with the compound's structure and the solvent's properties. Below is an illustrative table of solubility data for a hypothetical series of 4-tert-butoxy-pyrimidine derivatives with varying substituents at the 2-position.
Table 1: Illustrative Solubility Data for 2-Substituted-4-tert-butoxypyrimidine Derivatives at 25°C
| Compound ID | R-Group at Position 2 | Solubility in Methanol (mg/mL) | Solubility in Ethyl Acetate (mg/mL) | Solubility in Chloroform (mg/mL) |
| A-101 | -H | 15 | 50 | 95 |
| A-102 | -Cl | 8 | 65 | 120 |
| A-103 | -OH | 45 | 10 | 5 |
| A-104 | -NH₂ | 52 | 8 | 3 |
| A-105 | -Phenyl | 5 | 40 | 70 |
Analysis of Illustrative Data:
-
Effect of Polarity: Compounds A-103 (-OH) and A-104 (-NH₂), which contain hydrogen-bond donating groups, exhibit significantly higher solubility in the polar protic solvent methanol.[7] Conversely, their solubility is poor in the less polar ethyl acetate and chloroform.
-
Effect of Halogenation: The addition of a chloro group (A-102 ) decreases solubility in polar methanol but increases it in the less polar ethyl acetate and chloroform, reflecting a shift towards greater lipophilicity.[1]
-
Baseline and Non-Polar Groups: The parent compound A-101 and the phenyl-substituted A-105 show a preference for less polar solvents. The bulky, non-polar phenyl group in A-105 reduces solubility in methanol compared to the parent compound.
Diagram: Key Solute-Solvent Interactions
This diagram illustrates the primary intermolecular forces governing the dissolution of a substituted tert-butoxypyrimidine.
Caption: Key intermolecular forces in solution.
Conclusion: A Critical Parameter in Drug Development
The solubility of tert-butoxypyrimidine derivatives in organic solvents is a multifaceted property governed by a subtle interplay of structural features and solvent characteristics. A thorough understanding and accurate measurement of solubility are not merely academic exercises; they are critical, practical steps in the drug discovery and development process. Early-stage kinetic solubility screening helps to prioritize compounds and eliminate those with intractable properties, while later-stage thermodynamic measurements provide the robust data needed for formulation and process chemistry.[11][14] By applying the principles and protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey of promising therapeutic candidates from the laboratory to the clinic.
References
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SlideShare (n.d.). solubility experimental methods.pptx. Available at: [Link]
-
ResearchGate (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
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Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
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Asian Journal of Research in Chemistry (2017). Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Available at: [Link]
-
Al-Subaie, S. et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. Available at: [Link]
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BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]
-
ResearchGate (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Available at: [Link]
-
MedCrave (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
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World Scientific News (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]
-
SciSpace (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]
-
Hypha Discovery (2022). Metabolism of t-butyl groups in drugs. Available at: [Link]
-
PubMed (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available at: [Link]
-
PubChem (n.d.). 4-Tert-butylpyrimidine. Available at: [Link]
-
Science Alert (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
-
Semantic Scholar (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Available at: [Link]
-
Revue Roumaine de Chimie (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]
-
ResearchGate (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
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The Pyrimidine-5-Carbaldehyde Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Therapeutic Applications
Executive Summary
The pyrimidine-5-carbaldehyde scaffold is a privileged structural motif in modern medicinal chemistry, serving as a highly versatile electrophilic hub for the synthesis of complex nitrogenous heterocycles and hybrid therapeutic agents[1][2]. The inherent electron-deficient nature of the pyrimidine ring, combined with the highly reactive C5-formyl group, makes this scaffold an ideal precursor for Schiff base condensations, Knoevenagel reactions, and multi-component Biginelli-type annulations[3][4]. This technical guide explores the mechanistic causality behind its synthetic methodologies, strategies for structural diversification, and the quantitative pharmacological profiles of its derivatives.
Synthetic Strategies and Mechanistic Causality
Accessing the pyrimidine-5-carbaldehyde core requires overcoming the electron deficiency of the pyrimidine ring, which strongly resists direct electrophilic aromatic substitution (e.g., standard Vilsmeier-Haack formylation on unsubstituted pyrimidines). Consequently, application scientists rely on two primary pathways: top-down functionalization via halogen-metal exchange, and bottom-up de novo ring synthesis.
Pathway A: De Novo Synthesis via α-Formylketene Dithioacetals
A highly efficient, room-temperature alternative involves the cyclocondensation of α-formylaroylketene dithioacetals with amidines (such as guanidine hydrochloride)[5][6]. This [3+3] annulation strategy bypasses the need for cryogenic organometallic chemistry. The dithioacetal acts as a 1,3-dielectrophile, reacting seamlessly with the dinucleophilic amidine in the presence of a mild base (K₂CO₃) to yield the fully aromatized pyrimidine-5-carbaldehyde directly[3][6].
Pathway B: Halogen-Metal Exchange and Formylation
For commercially available halogenated pyrimidines, lithiation followed by formylation is the industry-standard protocol[7]. The use of 5-bromopyrimidine allows for a rapid halogen-lithium exchange. However, this requires strict cryogenic conditions (-78 °C) to stabilize the highly basic pyrimidinyllithium intermediate and prevent it from undergoing unwanted nucleophilic addition to other pyrimidine molecules (Chichibabin-type side reactions) or ring-opening degradation.
Experimental Protocol: Cryogenic Lithiation-Formylation of 5-Bromopyrimidine
This self-validating protocol ensures high regioselectivity and minimizes dimerization artifacts during the synthesis of pyrimidine-5-carbaldehyde[7].
-
Step 1: System Purging and Substrate Dissolution
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Nitrogen (N₂). Dissolve 5-bromopyrimidine (1.0 eq, e.g., 6.3 mmol) in anhydrous Tetrahydrofuran (THF, 60 mL).
-
Causality: Anhydrous conditions and an inert atmosphere are critical; trace moisture will prematurely protonate the highly reactive organolithium intermediate, yielding dead-end unsubstituted pyrimidine.
-
-
Step 2: Halogen-Metal Exchange
-
Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise over 10 minutes. Stir for 20 minutes.
-
Causality: The slight excess of n-BuLi ensures complete halogen exchange. Maintaining strictly -78 °C prevents the nucleophilic attack of the resulting 5-pyrimidinyllithium species on the THF solvent or unreacted starting material.
-
-
Step 3: Electrophilic Trapping
-
Action: Introduce ethyl formate (1.1 eq) dropwise over 5 minutes. Stir for an additional 20 minutes at -78 °C.
-
Causality: Ethyl formate acts as the formylating agent. The alkoxide leaving group (ethoxide) is expelled upon nucleophilic attack, generating the target aldehyde.
-
-
Step 4: Quenching and Isolation
-
Action: Quench the reaction strictly at -78 °C using a 1.5 M THF/HCl solution (1.1 eq), then remove the cold bath and allow the mixture to warm to room temperature (approx. 1 h). Extract with CHCl₃, dry over MgSO₄, and purify via flash column chromatography (5% MeOH/CHCl₃).
-
Causality: Acidic quenching at cryogenic temperatures neutralizes the ethoxide byproduct and any residual n-BuLi. If quenched at room temperature, the strong bases would catalyze aldol-type condensations of the newly formed aldehyde, drastically reducing the yield[7].
-
Structural Diversification and Scaffold Hopping
The formyl group at the C5 position is a prime handle for structural diversification, allowing medicinal chemists to execute scaffold hopping and generate diverse libraries of bioactive compounds.
Fig 1. Synthetic divergence pathways of the pyrimidine-5-carbaldehyde scaffold.
-
Schiff Base Formation: Direct condensation of the carbaldehyde with primary aromatic amines (e.g., p-phenetidine) yields imine derivatives. The resulting -C=N- linkage extends the conjugated system, which has been shown to enhance DNA-binding affinity and antimicrobial efficacy through improved lipophilicity and target intercalation[4][8].
-
Annulation to Fused Systems: Pyrimidine-5-carbaldehydes readily undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile). The resulting intermediates can cyclize into fused bicyclic systems like pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines[3][9][10]. These fused systems act as bioisosteres for purines, allowing them to competitively inhibit ATP-binding sites in various kinases[10].
Pharmacological Profiles and Target Interactions
The biological versatility of pyrimidine-5-carbaldehyde derivatives stems from their ability to engage in robust hydrogen bonding (via the pyrimidine nitrogens) and π-π stacking interactions within enzyme active sites.
Antimicrobial and Antiviral Activity
Schiff bases derived from pyrimidine-5-carbaldehyde exhibit pronounced antibacterial properties. For instance, 5-[(4-ethoxyphenyl)imino]methyl derivatives demonstrate selective efficacy against Enterococcus faecalis[4]. Furthermore, fused pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the FtsZ GTPase in Xanthomonas oryzae (Xoo), effectively disrupting bacterial cell division by preventing the polymerization of the Z-ring[10].
Antineoplastic Activity
Hybridization of the pyrimidine core with benzimidazole yields compounds with broad-spectrum cytotoxicity. Benzimidazole-pyrimidine dione hybrids have shown remarkable growth inhibition across multiple cancer cell lines (including leukemia, colon, and melanoma)[11]. The dual-pharmacophore approach allows these molecules to intercalate with DNA while simultaneously inhibiting topoisomerases.
Quantitative Structure-Activity Relationship (SAR) Data Summary
The following table summarizes the key biological metrics of various pyrimidine-5-carbaldehyde derivatives across different therapeutic targets:
| Compound Class | Target / Application | Key Biological Metric | Reference |
| Benzimidazole-Pyrimidine Hybrids | Antibacterial (S. aureus, C. albicans) | MIC = 2 – 13 µg/mL | [11] |
| Pyrrolo[2,3-d]pyrimidines | Antibacterial (Xoo FtsZ GTPase inhibitor) | EC₅₀ = 4.65 µg/mL | [10] |
| Pyrimidine Schiff Bases | Antibacterial (Enterococcus faecalis) | MIC = 16 µg/mL | [4] |
| Pyrimidine Schiff Bases | Anticancer (Gastric adenocarcinoma AGS) | IC₅₀ = 53.02 µM | [4] |
| Benzimidazole-Pyrimidine Diones | Anticancer (Broad spectrum cell lines) | GI₅₀ = 0.09 – 16.2 µM | [11] |
Conclusion
The pyrimidine-5-carbaldehyde scaffold remains a cornerstone in modern drug discovery. By leveraging robust synthetic pathways—ranging from highly controlled cryogenic lithiation to ambient-temperature dithioacetal annulations—researchers can access a vast and diverse chemical space. The predictable reactivity of the C5-formyl group enables rational drug design, yielding purine bioisosteres and hybrid molecules with potent antimicrobial and antineoplastic profiles.
References
-
2-(2-Methylphenyl)pyrimidine-5-carbaldehyde - Chem-Impex.1
-
Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes - Semantic Scholar. 9
-
Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals - ResearchGate. 5
-
SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES - Baselius College. 3
-
CAS 10070-92-5: PYRIMIDINE-5-CARBOXALDEHYDE - CymitQuimica. 2
-
SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES - TSI Journals. 6
-
Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5 - ChemicalBook. 7
-
Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - MDPI.11
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold - RSC Publishing.10
-
Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines - MDPI. 8
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies - PMC. 4
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Strategic Solubility Modulation in Pyrimidine Chemistry: The C-4 tert-Butoxy Switch
Topic: Role of C-4 tert-butoxy group in pyrimidine solubility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry and process development, pyrimidine derivatives often present significant handling challenges due to their inherent polarity and tendency to form insoluble intermolecular hydrogen-bonded networks. Specifically, 4-hydroxypyrimidines (predominantly existing as pyrimidin-4(3H)-ones) exhibit high melting points and poor solubility in standard organic solvents (DCM, EtOAc, THF), complicating purification and analysis.
This guide details the strategic installation of the C-4 tert-butoxy group as a dual-purpose solubility enhancer and tautomeric lock. Unlike smaller alkoxy groups (methoxy, ethoxy), the bulky tert-butyl moiety drastically disrupts crystal packing forces and increases lipophilicity, transforming intractable solids into soluble, processable intermediates.
Physicochemical Mechanisms
The solubility transformation driven by the C-4 tert-butoxy group is governed by three convergent mechanisms: Tautomeric Locking, Lattice Energy Disruption, and Lipophilic Masking.
Tautomeric Locking & H-Bond Elimination
Pyrimidines with a C-4 hydroxyl group exist in a tautomeric equilibrium, heavily favoring the lactam (oxo) form over the lactim (hydroxy) form in solution and solid state.
-
The Problem (Lactam Form): The N3–H proton serves as a strong hydrogen bond donor, while the C4=O carbonyl acts as an acceptor. This creates robust, ribbon-like intermolecular hydrogen bonding networks (dimers or polymers) that result in high lattice energy and insolubility.
-
The Solution (tert-Butoxy Lock): Alkylation at O-4 locks the pyrimidine in the lactim ether form. This removes the N3–H donor entirely, effectively "capping" the hydrogen bonding capability and forcing the molecule to interact with solvent rather than itself.
Crystal Lattice Disruption (The "Spacer" Effect)
While a methoxy group also locks the lactim form, it is planar and can still allow for efficient
-
Steric Bulk: The massive volume of the t-Bu group (
) creates steric clash, preventing the flat pyrimidine rings from approaching closely enough to establish strong -stacking interactions. -
Melting Point Depression: This disruption significantly lowers the melting point (often by >100°C compared to the free lactam), thermodynamically favoring the liquid phase (solution).
Visualization: Lattice Disruption Pathway
Figure 1: Mechanistic pathway showing how C-4 tert-butoxy installation disrupts the insoluble lactam network.
Comparative Solubility Data
The following table illustrates the dramatic shift in physicochemical properties when converting a standard 4-hydroxypyrimidine to its tert-butoxy analog.
| Property | 4-Hydroxypyrimidine (Lactam) | 4-Methoxypyrimidine | 4-tert-Butoxypyrimidine |
| Dominant Tautomer | Lactam (NH / C=O) | Lactim (N / C-OMe) | Lactim (N / C-OtBu) |
| H-Bond Donor | Yes (N3-H) | No | No |
| LogP (Lipophilicity) | ~ -0.3 (Polar) | ~ 0.5 | ~ 1.8 - 2.1 (Lipophilic) |
| Melting Point | 160–170 °C (Solid) | Liquid / Low melt | Liquid / Low melt |
| Solubility (DCM) | Insoluble (< 1 mg/mL) | Moderate | High (> 100 mg/mL) |
| Solubility (Water) | High | Moderate | Low |
| Purification | Reverse Phase (C18) | Normal Phase (Silica) | Normal Phase (Silica) |
Data inferred from general pyrimidine derivative properties [1, 2].
Experimental Protocols
Protocol A: Synthesis of 4-tert-Butoxypyrimidine
Direct O-alkylation of pyrimidinones with tert-butyl halides is often low-yielding due to competing elimination (E2) of the halide. The most robust method involves Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 – 1.5 equiv)
-
Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the 4-chloropyrimidine substrate in anhydrous THF. Cool to 0°C in an ice bath.
-
Addition: Add KOtBu portion-wise (solid) or dropwise (1.0 M solution in THF) over 15 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Monitor by TLC (typically 1-3 hours).[1]
-
Checkpoint: The starting material (Rf ~0.3-0.5 in Hex/EtOAc) should disappear, replaced by a less polar spot (Rf ~0.8).
-
-
Quench: Quench carefully with saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water and brine.[2][3] -
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: The crude oil is usually pure enough for subsequent steps. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Protocol B: Acidic Deprotection (Cleavage)
The tert-butyl group is acid-labile, allowing for the regeneration of the hydroxyl (lactam) functionality after downstream synthetic manipulations are complete.
Reagents:
-
Trifluoroacetic Acid (TFA) or HCl (4M in Dioxane)
-
Dichloromethane (DCM)
Methodology:
-
Dissolve the 4-tert-butoxypyrimidine in DCM (0.1 M).
-
Add TFA (10-20% v/v).
-
Stir at room temperature for 1–4 hours.
-
Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.
-
The product will be the trifluoroacetate salt of the 4-hydroxypyrimidine.
Strategic Workflow Diagram
This workflow demonstrates where the tert-butoxy group fits into a multi-step synthesis to bridge the "solubility gap."
Figure 2: Synthetic workflow utilizing the OtBu group to enable organic-phase chemistry.
References
-
Lister, J. H. (1962). Physicochemical properties of pyrimidines. In Fused Pyrimidines Part II: Purines. Wiley-Interscience.
-
Undheim, K., & Benneche, T. (1996). Pyrimidines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Dey, S., & Garner, P. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 65(22), 7697–7699.
-
Botta, M., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. Journal of Chemical & Engineering Data.
- Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley. (Context on -deficient nitrogen heterocycles).
Sources
Technical Guide: 4-tert-Butoxy vs. 4-Methoxy Pyrimidine-5-Carbaldehydes
Executive Summary
In medicinal chemistry, the pyrimidine-5-carbaldehyde scaffold is a privileged intermediate, particularly for the synthesis of kinase inhibitors and fused heterocycles (e.g., pyrido[2,3-d]pyrimidines). While 4-methoxy and 4-tert-butoxy substituents at the C4 position may appear electronically similar as alkoxy donors, they exhibit fundamentally different reactivities and physicochemical profiles.
This guide delineates the critical operational differences between 4-methoxy-pyrimidine-5-carbaldehyde (4-OMe) and 4-tert-butoxy-pyrimidine-5-carbaldehyde (4-OtBu) . The 4-OMe variant serves primarily as a robust, metabolic pharmacophore, whereas the 4-OtBu variant functions as a versatile, acid-labile masking group that enhances solubility during intermediate synthesis.
Physicochemical & Electronic Divergence
The choice between a methyl and a tert-butyl group dictates the solubility profile and the electronic environment of the pyrimidine ring.
Comparative Data Matrix
| Property | 4-Methoxy (4-OMe) | 4-tert-Butoxy (4-OtBu) | Impact on Drug Design |
| Steric Bulk (A-value) | ~0.6 kcal/mol | >4.5 kcal/mol | tert-Butoxy disrupts planar packing, significantly improving solubility in organic solvents (DCM, EtOAc). |
| Lipophilicity (cLogP) | Low | High (+1.2 to +1.5 vs Me) | 4-OtBu increases membrane permeability but decreases aqueous solubility compared to 4-OMe. |
| Electronic Effect | +M (Strong), -I (Weak) | +M (Moderate), +I (Strong) | tert-Butoxy is a slightly better electron donor via induction, but steric inhibition of resonance can dampen the mesomeric effect. |
| Acid Stability | High | Low (Labile) | CRITICAL: 4-OtBu cleaves in acidic media (TFA, HCl); 4-OMe is stable. |
| Metabolic Stability | Moderate (O-demethylation) | Low (Oxidation/Dealkylation) | 4-OMe is preferred for final drug candidates; 4-OtBu is rarely a final drug moiety. |
Electronic Nuance
While both groups are electron-donating groups (EDG) that deactivate the pyrimidine ring toward nucleophilic attack (relative to the 4-chloro precursor), the steric bulk of the tert-butyl group can force the ether oxygen out of planarity with the aromatic ring. This steric inhibition of resonance slightly reduces the electron density donated into the ring compared to the methoxy group, potentially making the 5-formyl group in the 4-OtBu variant slightly more electrophilic.
Synthetic Reactivity & Stability: The Core Difference[1]
The defining distinction lies in the cleavage mechanism . This dictates their role in the synthetic pathway.
The 4-Methoxy Motif: The "Permanent" Pharmacophore
The methyl ether bond is robust. It survives:
-
Acidic conditions (HCl, H₂SO₄, TFA).
-
Basic conditions (NaOH, LiOH).
-
Mild reduction/oxidation.
Deprotection: Cleaving the methyl group to reveal the 4-hydroxyl (tautomerizing to the pyrimidin-4(3H)-one) requires harsh conditions, typically Boron Tribromide (BBr₃) at -78°C to 0°C or high-temperature nucleophilic displacement with thiolates. These conditions often degrade the sensitive aldehyde moiety.
The 4-tert-Butoxy Motif: The "Transient" Mask
The tert-butyl ether is an acid-sensitive protecting group. It is designed to be cleaved.
-
Mechanism: E1 Elimination. Under acidic conditions, the ether oxygen is protonated. The stable tert-butyl carbocation leaves, eliminating a proton to form isobutylene gas and the free hydroxyl (which tautomerizes to the pyrimidone).
-
Utility: It masks the acidic N-H/C=O of the pyrimidone, rendering the molecule lipophilic and soluble for subsequent reactions (e.g., Wittig olefination at the aldehyde), before being removed in the final step.
Mechanistic Visualization
Figure 1: Acid-catalyzed cleavage of the tert-butoxy group via E1 elimination. This pathway is inaccessible to the methoxy analog under mild conditions.
Experimental Protocols
The following protocols illustrate the synthesis of the 4-alkoxy derivatives and the selective deprotection of the tert-butyl group.
Synthesis via Nucleophilic Aromatic Substitution (SnAr)
Context: Converting commercially available 4-chloropyrimidine-5-carbaldehyde.
Reagents:
-
4-OMe: 4-Chloropyrimidine-5-carbaldehyde, NaOMe (0.5 M in MeOH).
-
4-OtBu: 4-Chloropyrimidine-5-carbaldehyde, KOtBu (1.0 M in THF).
Protocol (4-OtBu Synthesis):
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Dissolution: Dissolve 4-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]
-
Addition: Dropwise add Potassium tert-butoxide (KOtBu, 1.1 eq) solution. Note: KOtBu is bulky; rapid addition can cause exotherms.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by TLC (Hex/EtOAc). The aldehyde usually prevents over-substitution.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2][3] Wash organic layer with brine, dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. Result: The tert-butoxy product moves significantly higher on silica (higher Rf) than the methoxy analog due to lipophilicity.
Selective Deprotection of 4-OtBu (Acidolysis)
Context: Revealing the pyrimidone pharmacophore without damaging the aldehyde.
-
Dissolution: Dissolve the 4-tert-butoxypyrimidine substrate in DCM (0.1 M).
-
Acidification: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM).
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Observation: Evolution of gas (isobutylene) may be observed.
-
-
Monitoring: TLC will show the disappearance of the non-polar starting material and the appearance of a baseline spot (the polar pyrimidone).
-
Workup: Concentrate in vacuo to remove TFA/DCM. Co-evaporate with toluene (3x) to remove trace acid.
-
Note: Do not use aqueous basic workup if the aldehyde is sensitive to aldol condensation; the pyrimidone is amphoteric.
-
Decision Framework: When to Use Which?
Use the following logic flow to determine the appropriate starting material for your medicinal chemistry campaign.
Figure 2: Strategic decision matrix for selecting between methoxy and tert-butoxy substituents.
References
-
Nucleophilic Aromatic Substitution on Pyrimidines
-
Electronic Effects & Reactivity
-
Solubility & Physicochemical Properties
-
Acid Lability of tert-Butyl Ethers
-
Beilstein Journal of Organic Chemistry. "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole." Link
- Context: Explicitly demonstrates the hydrolysis of tert-butyl groups on pyridine/pyrimidine-like systems using HCl (3N), confirming the lability mechanism described in Section 2.2.
-
- General Protective Group Chemistry: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. Context: The authoritative standard for the cleavage conditions of alkyl ethers (Methyl vs. tert-Butyl).
Sources
The Ascendant Role of 5-Formylpyrimidine Derivatives in Modern Drug Discovery: A Technical Guide for Researchers
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the demand for versatile and strategically functionalized scaffolds is paramount. Among these, the 5-formylpyrimidine core has emerged as a linchpin in the synthesis of novel therapeutic agents. This guide offers an in-depth exploration of 5-formylpyrimidine derivatives, from their synthesis and chemical reactivity to their burgeoning applications in drug discovery, tailored for researchers, scientists, and drug development professionals.
The 5-Formylpyrimidine Scaffold: A Gateway to Chemical Diversity and Biological Activity
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] Its derivatives have a long and successful history in medicine, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4] The introduction of a formyl group at the 5-position of the pyrimidine ring bestows upon the scaffold a unique combination of reactivity and potential for biological interactions, making it a highly attractive starting point for the development of new drugs.[5] This reactive aldehyde functionality serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of diverse compound libraries for biological screening.
Synthetic Strategies for Accessing the 5-Formylpyrimidine Core
The introduction of a formyl group onto the pyrimidine ring can be achieved through several synthetic methodologies. The choice of method often depends on the substitution pattern of the pyrimidine precursor and the desired scale of the reaction.
The Vilsmeier-Haack Reaction: A Cornerstone of 5-Formylpyrimidine Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrimidines. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The highly electrophilic chloroiminium ion, the active species in the Vilsmeier reagent, attacks the electron-rich C5 position of the pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 5-formylpyrimidine derivative.
A critical consideration in the Vilsmeier-Haack formylation of pyrimidines, particularly those bearing hydroxyl groups (such as uracil derivatives), is the potential for concurrent chlorination at the C2 and C4 positions. While this can be a synthetic challenge, it can also be strategically exploited for further functionalization of the pyrimidine core.
Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrimidine Derivative
Objective: To synthesize a 5-formylpyrimidine derivative from a substituted pyrimidine precursor.
Materials:
-
Substituted pyrimidine (1 equivalent)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (2-3 equivalents)
-
Crushed ice
-
Aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C.
-
Once the addition is complete, add the substituted pyrimidine precursor to the reaction mixture portion-wise, ensuring the temperature remains controlled.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 5-formylpyrimidine derivative.
Caption: Vilsmeier-Haack formylation of a pyrimidine ring.
The Chemical Versatility of the 5-Formyl Group
The 5-formyl group is a versatile functional group that can participate in a wide range of chemical transformations, providing access to a vast chemical space of pyrimidine derivatives.[6] This reactivity is central to its utility in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Reductive Amination: The formyl group can be readily converted to an amine through reductive amination, allowing for the introduction of a diverse array of nitrogen-containing substituents.[6]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the formation of carbon-carbon double bonds, extending the carbon framework and introducing new functionalities.
-
Condensation Reactions: The formyl group can undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and enones, respectively. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing further avenues for derivatization.
Caption: Chemical transformations of the 5-formylpyrimidine scaffold.
Biological Activities and Therapeutic Potential of 5-Formylpyrimidine Derivatives
While the broader class of pyrimidine derivatives is well-established for its diverse pharmacological activities, the specific contribution of the 5-formyl group is an area of growing interest. Emerging research suggests that the 5-formylpyrimidine scaffold is a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
The pyrimidine core is a key pharmacophore in many approved anticancer drugs, such as 5-fluorouracil.[3][7] The introduction of a 5-formyl group can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced or novel anticancer activities. While extensive clinical data on 5-formylpyrimidine derivatives is still emerging, preclinical studies have shown promise. For instance, certain pyrimidine analogs have demonstrated significant cytotoxic effects against various cancer cell lines, and the 5-formyl group can serve as a crucial anchor point for interactions with biological targets or as a precursor for more complex side chains that enhance potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine Analog XYZ-I-73 | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 | [8] |
| Pyrimidine Analog XYZ-I-73 | PANC-1 (Pancreatic) | 3.92 ± 0.5 | [8] |
| Pyrimidine Analog XYZ-I-73 | BxPC-3 (Pancreatic) | 5.88 ± 0.7 | [8] |
| 4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P14) | MCF7 (Breast) | 2.018 | [7] |
| 4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P12) | A375 (Melanoma) | 2.915 | [7] |
Antimicrobial Activity
The pyrimidine scaffold is also a well-known feature in many antimicrobial agents.[4][9] The development of new antibiotics is a critical global health priority due to the rise of drug-resistant bacteria. The unique structural and electronic properties of 5-formylpyrimidine derivatives make them attractive candidates for the development of novel antimicrobial agents. The formyl group can participate in hydrogen bonding and other interactions within the active sites of bacterial enzymes, potentially leading to potent inhibition.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Arylamino-6-methyl-2-phenyl-5-aminomethylpyrimidine derivatives | Staphylococcus epidermidis | Statistically significant low MIC values | [4] |
| Thiazolo[5,4-d]pyrimidine derivatives | Various bacteria and fungi | Variable, with some compounds showing good activity | [10] |
Future Perspectives and Conclusion
The 5-formylpyrimidine scaffold represents a promising and versatile platform in modern medicinal chemistry. Its synthetic accessibility, coupled with the chemical reactivity of the formyl group, provides a powerful toolkit for the generation of diverse and complex molecular architectures. While the full therapeutic potential of 5-formylpyrimidine derivatives is still being uncovered, the existing body of research strongly suggests that this scaffold will continue to be a fertile ground for the discovery of novel drugs targeting a wide range of diseases. Future research will likely focus on the synthesis of larger and more diverse libraries of 5-formylpyrimidine derivatives, the elucidation of their specific mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical development.
References
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (n.d.). Available at: [Link]
-
SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Asian Journal of Pharmaceutical and Clinical Research.
-
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (2022). Cell Communication and Signaling. Available at: [Link]
-
Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). ResearchGate. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing. Available at: [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Available at: [Link]
-
Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate. Available at: [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2016). MDPI. Available at: [Link]
-
Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2025). ResearchGate. Available at: [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2009). PMC. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available at: [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. Available at: [Link]
- Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents. (2023). International Journal of Pharmaceutical Sciences Review and Research.
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). Journal of the Indian Chemical Society. Available at: [Link]
-
Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2025). ResearchGate. Available at: [Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Available at: [Link]
-
Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. (2011). PubMed. Available at: [Link]
-
Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). Drug Design, Development and Therapy. Available at: [Link]
-
Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. (2025). PubMed. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. Available at: [Link]
-
Notes- 2,4-Diamino-5-formylpyrimidine and 2,4-Diamino-5-hydroxymethylpyrimidine. (n.d.). ACS Publications. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). PMC. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. Available at: [Link]
-
Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. (2017). PubMed. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 4. ptfarm.pl [ptfarm.pl]
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- 7. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Reductive Amination of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the reductive amination of sterically hindered pyrimidine-5-carbaldehydes, yielding high-purity amine building blocks for pharmaceutical screening.
Strategic Utility in Drug Design
Substituted pyrimidines are privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR antagonists, and pteridine mimics[1]. The specific building block, 4-(tert-butoxy)pyrimidine-5-carbaldehyde , offers unique structural advantages. The tert-butoxy group at the C4 position serves a dual purpose:
-
It acts as a robust, lipophilic protecting group for the pyrimidin-4-ol tautomer, surviving basic and nucleophilic conditions.
-
It introduces significant steric bulk and lipophilicity, which can be leveraged to probe the hydrophobic pockets of target active sites.
Converting the C5 carbaldehyde into an alkylamine via reductive amination is a critical functionalization step, enabling the attachment of diverse solubilizing groups or pharmacophores[2].
Mechanistic Causality & Reagent Selection
The reductive amination of 4-(tert-butoxy)pyrimidine-5-carbaldehyde presents specific chemical challenges that dictate the choice of reagents:
-
Overcoming Steric and Electronic Deactivation: While pyrimidines are generally electron-deficient, the oxygen lone pair of the C4 tert-butoxy group donates electron density into the ring via resonance, partially deactivating the adjacent C5 carbonyl. Coupled with the massive steric shielding of the tert-butyl moiety, nucleophilic attack by the amine is hindered. Therefore, glacial acetic acid (AcOH) is strictly required as a catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity and driving the equilibrium toward the imine/iminium intermediate[3].
-
Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal reducing agent for this transformation. The electron-withdrawing acetoxy ligands significantly dampen the nucleophilicity of the borohydride. Consequently, STAB is too mild to reduce the unactivated aldehyde at room temperature but is highly efficient at reducing the more electrophilic protonated iminium ion[4]. This prevents the formation of the undesired pyrimidin-5-ylmethanol byproduct, which is common when using harsher reagents like NaBH₄.
Reaction Optimization Data
The following table summarizes the quantitative optimization data for the reductive amination of 4-(tert-butoxy)pyrimidine-5-carbaldehyde with a standard secondary amine (e.g., morpholine or piperazine).
| Entry | Solvent | Reducing Agent | Additive (Eq) | Temp (°C) | Conversion (%) | Primary Byproduct |
| 1 | Methanol (MeOH) | NaBH₄ | None | 0 to RT | 15% | Pyrimidin-5-ylmethanol |
| 2 | Tetrahydrofuran (THF) | NaBH₃CN | AcOH (1.0) | RT | 65% | Cyanide adducts |
| 3 | 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ | None | RT | 42% | Unreacted Aldehyde |
| 4 | Tetrahydrofuran (THF) | NaBH(OAc)₃ | AcOH (1.0) | RT | 88% | Trace Aldehyde |
| 5 | 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ | AcOH (1.0) | RT | >95% | None (Optimal) |
Data demonstrates that the combination of DCE, STAB, and stoichiometric AcOH provides the highest conversion rates with negligible alcohol byproduct formation.
Experimental Workflow
Workflow for the reductive amination of 4-(tert-butoxy)pyrimidine-5-carbaldehyde.
Self-Validating Protocol
This protocol is designed for a 1.0 mmol scale synthesis and incorporates real-time physical and analytical validation checkpoints to ensure reaction integrity.
Materials Required:
-
4-(tert-Butoxy)pyrimidine-5-carbaldehyde: 180.2 mg (1.0 mmol, 1.0 eq)
-
Primary or Secondary Amine: 1.2 mmol (1.2 eq)
-
Sodium triacetoxyborohydride (STAB): 318 mg (1.5 mmol, 1.5 eq)
-
Glacial Acetic Acid (AcOH): 57 µL (1.0 mmol, 1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE): 10 mL
Step-by-Step Methodology:
Step 1: Imine/Iminium Formation
-
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-butoxy)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DCE (10 mL) under a nitrogen atmosphere.
-
Add the target amine (1.2 eq) via syringe (if liquid) or as a solid.
-
Add glacial acetic acid (1.0 eq) dropwise.
-
Stir the mixture at room temperature (20–25 °C) for 30 minutes.
-
Validation Checkpoint 1: Remove a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL of Ethyl Acetate. Spot on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The UV-active aldehyde spot (R_f ~ 0.6) should be entirely consumed, replaced by a baseline or intermediate R_f spot corresponding to the iminium species.
Step 2: Chemoselective Reduction 5. Cool the reaction flask briefly in a water bath (15 °C) to control potential exotherms. 6. Add Sodium triacetoxyborohydride (1.5 eq) in three equal portions over 10 minutes.
-
Validation Checkpoint 2: The addition of STAB will cause mild effervescence due to the reaction with acetic acid. The cessation of this gas evolution (~15 minutes post-addition) indicates that the active hydride species has stabilized and reduction is proceeding safely[3].
-
Remove the water bath and allow the reaction to stir at room temperature for 4 to 12 hours.
-
Validation Checkpoint 3: Monitor by TLC or LC-MS. The reaction is complete when the imine intermediate is fully converted to the polar amine product. For secondary amines, staining the TLC plate with Ninhydrin or Dragendorff's reagent will yield a distinct color change, confirming the presence of the basic nitrogen.
Step 3: Quenching and Work-up 8. Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃.
-
Causality: This step is critical. It neutralizes the acetic acid and hydrolyzes any unreacted STAB, preventing the degradation of the product during concentration.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 0% to 10% Methanol in DCM with 1% Triethylamine).
-
Causality: The addition of 1% Triethylamine to the eluent prevents the basic amine product from streaking on the acidic silica gel, ensuring sharp peaks and high isolated purity.
References
-
Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes Semantic Scholar URL: [Link]
- CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists Google Patents URL
-
Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts Chalmers Publication Library URL: [Link]
Sources
Nucleophilic aromatic substitution (SNAr) with potassium tert-butoxide
Application Note: Nucleophilic Aromatic Substitution ( Ar) with Potassium tert-Butoxide ( -BuOK)
Executive Summary
Potassium tert-butoxide (
This guide details two distinct workflows:
-
Classical Ionic
Ar: For highly activated substrates (e.g., nitroarenes). -
Radical-Mediated Substitution: For unactivated aryl halides (Transition-Metal-Free Amination).
Mechanistic Insight: The Bifurcated Pathway
Understanding the operant mechanism is critical for reaction design.
The Pathways[1]
-
Path A (Ionic/Classical): Occurs with electron-poor arenes (e.g., 1-fluoro-4-nitrobenzene).
-BuOK acts as a nucleophile or deprotonates a pronucleophile. The rate-determining step is the formation of the Meisenheimer complex.[1] -
Path B (Radical/SET): Occurs with unactivated haloarenes in polar aprotic solvents (DMSO/DMF).
-BuOK acts as a single-electron donor (often in concert with the solvent), generating an aryl radical anion that couples with nucleophiles.
Mechanistic Visualization
Figure 1: Bifurcation of t-BuOK reactivity. Path A follows classical addition-elimination. Path B utilizes Ground State Electron Transfer, enabling metal-free coupling on difficult substrates.
Protocol 1: Classical Ar (Etherification)
Application: Synthesis of aryl tert-butyl ethers from activated fluoroarenes. Mechanism: Ionic Addition-Elimination.
Reagents & Equipment
-
Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv).
-
Reagent:
-BuOK (1.2 equiv). Note: Use sublimed grade for kinetics; standard 97% is sufficient for synthesis. -
Solvent: THF (anhydrous) or DMF.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under
flow. -
Solvation: Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) and anhydrous THF (20 mL). Cool to 0 °C in an ice bath.
-
Addition: Add
-BuOK (1.35 g, 12 mmol) portion-wise over 5 minutes.-
Observation: The solution will likely turn deep yellow/orange (formation of the Meisenheimer complex).
-
-
Reaction: Remove ice bath and stir at Room Temperature (25 °C) for 2–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (
) should disappear; product ( ) appears.
-
-
Quench: Pour mixture into saturated
(50 mL) and extract with EtOAc (3 x 30 mL). -
Purification: Wash combined organics with water (2x) and brine (1x). Dry over
and concentrate. -
Result: 1-tert-butoxy-4-nitrobenzene. Yield typically >90%.
Protocol 2: Transition-Metal-Free Amination (Advanced)
Application: Coupling of amines with unactivated haloarenes (e.g., chlorobenzene) without Pd/Cu catalysts. Mechanism: Base-Promoted Homolytic Aromatic Substitution (BHAS) / Radical.
Critical Parameters
| Parameter | Recommendation | Reason |
| Solvent | DMSO or DMF | Essential. Acts as part of the electron-transfer system.[4] |
| Stoichiometry | Base: 2.0–3.0 equiv | Excess base is required to sustain the radical chain and neutralize acid. |
| Temperature | 80 °C – 100 °C | Thermal energy required to overcome the SET activation barrier. |
| Light | Ambient / Blue LED | Light can accelerate the initiation step (photo-induced SET). |
Step-by-Step Methodology
-
Setup: Charge a dried pressure tube or Schlenk flask with a stir bar.
-
Loading: Add the Haloarene (e.g., Chlorobenzene, 1.0 mmol) and the Amine (e.g., Morpholine, 1.5 mmol).
-
Reagent: Transfer the tube to a glovebox or use rapid Schlenk technique to add
-BuOK (336 mg, 3.0 mmol).-
Caution:
-BuOK is hygroscopic. Exposure to air kills the radical initiation capability.
-
-
Solvent: Add anhydrous DMSO (3.0 mL). Seal the vessel immediately.
-
Reaction: Heat to 100 °C in an oil bath for 12 hours.
-
Visual Check: The reaction often turns dark brown/black due to radical intermediates. This is normal.
-
-
Workup: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).
-
Note: DMSO is difficult to remove. Extensive water washes are necessary.[5]
-
-
Analysis: Analyze by GC-MS or
H NMR.-
Target: N-phenylmorpholine.
-
Workflow Diagram
Figure 2: Operational workflow for metal-free amination. Inert handling of t-BuOK is the critical success factor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 2) | Moisture in DMSO or Base | Use fresh bottle of DMSO (anhydrous) and sublime |
| Benzyne Formation | Substrate too acidic | If using halobenzenes with ortho-hydrogens, |
| Incomplete Conversion | Radical termination | Degas solvents thoroughly (freeze-pump-thaw) to remove |
| Viscous/Dark Mixture | Polymerization | Common in radical reactions. Dilute reaction (0.1 M) to favor intramolecular/intermolecular coupling over polymerization. |
Safety & Handling (E-E-A-T)
-
Corrosivity:
-BuOK causes severe skin burns and eye damage.[2] Wear nitrile gloves and chemical splash goggles. -
Flammability: The solid is flammable.[5] It can ignite if exposed to moist air for extended periods (exothermic hydrolysis).
-
Incompatibility: Reacts violently with water and acids. Do not use halogenated solvents (DCM, Chloroform) with
-BuOK unless specifically intended (carbene generation), as this can be explosive.
References
-
Transition-Metal-Free Amination (Seminal Work): Sun, C.-L., Li, H., Yu, D.-G., Yu, M., Zhou, X., Lu, X.-Y., Huang, K., Zheng, S.-F., Li, B.-J., & Shi, Z.-J. (2010).[6] An efficient organocatalytic method for constructing biaryls through aromatic C–H activation. Nature Chemistry, 2, 1044–1049. [Link]
-
Mechanistic Review (SET vs. SNAr): Budén, M. E., Dorn, V. B., & Rossi, R. A. (2013). Transition-Metal-Free Couplings of Haloarenes with Nucleophiles: A Radical Approach. Current Organic Synthesis, 10(5), 680-713. [Link]
-
Standard Reagent Data: Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University Chemistry Data. [Link] (General Reference for pKa values of conjugate acids).
-
Radical Amination Protocol: Liu, W., Cao, H., Zhang, H., Zhang, H., Chung, K. H., He, C., Wang, H., Kwong, F. Y., & Lei, A. (2010).[6] Organocatalysis in Cross-Coupling: DMEDA-Catalyzed Direct C-H Arylation of Unactivated Benzene. Journal of the American Chemical Society, 132(47), 16737–16740. [Link]
Knoevenagel condensation using 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Application Note: High-Efficiency Knoevenagel Condensation of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Executive Summary
This application note details the optimized protocols for the Knoevenagel condensation of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde . This substrate is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and antiviral agents. The presence of the bulky, electron-donating tert-butoxy group at the C4 position offers unique steric protection and solubility advantages but introduces specific stability challenges—primarily acid lability—that distinguish it from simple pyrimidine aldehydes.
This guide provides a robust, self-validating methodology to couple this aldehyde with active methylene compounds (malonates, cyanoacetates, malononitrile) while preserving the integrity of the tert-butoxy ether.
Chemical Context & Strategic Analysis
Substrate Reactivity Profile
-
Electrophilicity: The pyrimidine ring is electron-deficient (π-deficient), enhancing the electrophilicity of the C5-formyl group compared to benzaldehyde. This typically results in faster reaction rates.
-
The tert-Butoxy Challenge: The tert-butyl ether is stable under basic and nucleophilic conditions but is highly susceptible to acid-catalyzed cleavage (generating isobutylene and the corresponding pyrimidin-4(3H)-one).
-
Critical Constraint: Avoid strong acidic catalysts (e.g., TiCl₄, pTSA) and high-temperature acidic workups.
-
Preferred Route: Base-catalyzed condensation (Piperidine/Acetate) under mild thermal conditions.
-
Mechanistic Pathway
The reaction proceeds via a reversible nucleophilic addition of a carbanion (generated from the active methylene) to the aldehyde, followed by base-catalyzed dehydration to form the
Figure 1: General mechanistic flow of the Knoevenagel condensation.
Experimental Protocols
Protocol A: Standard Base-Catalyzed Condensation (Recommended)
Best for: Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate.
Reagents:
-
Substrate: 4-(tert-Butoxy)pyrimidine-5-carbaldehyde (1.0 equiv)
-
Active Methylene: (1.0 - 1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv) OR Piperidine (0.2 equiv)
-
Solvent: Ethanol (Anhydrous) or Toluene (for Dean-Stark)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with the aldehyde (1.0 equiv) and the active methylene compound (1.05 equiv) in Ethanol (5 mL per mmol substrate).
-
Catalyst Addition: Add Piperidine (10 mol%). Note: For less reactive methylenes like diethyl malonate, add Glacial Acetic Acid (10 mol%) to buffer the solution and assist dehydration.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde typically appears at
; product will be lower or higher depending on the methylene. -
Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C for prolonged periods to prevent thermal elimination of the t-butoxy group.
-
-
Workup (Non-Acidic):
-
Cool the mixture to 0°C.
-
The product often precipitates. Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.[1]
-
-
Purification: Recrystallization from EtOH/Heptane is usually sufficient. If chromatography is needed, use silica gel with 1% Triethylamine to prevent acid-catalyzed decomposition on the silica surface.
Protocol B: Microwave-Assisted Synthesis (Green/Fast)
Best for: High-throughput screening or sterically hindered methylenes.
Reagents:
-
Substrate (1.0 equiv)
-
Active Methylene (1.2 equiv)
-
Catalyst: Basic Alumina (solid support) or Piperidine (1 drop)
-
Solvent: Ethanol (minimal volume) or Solvent-Free
Procedure:
-
Mix aldehyde and active methylene in a microwave vial.
-
Add Ethanol (0.5 mL/mmol) and Piperidine (1 drop).
-
Irradiate at 80°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Cool immediately with compressed air.
-
Isolate as per Protocol A.
Critical Optimization & Troubleshooting
The following decision tree helps navigate common issues, specifically tailoring the approach to the stability of the tert-butoxy group.
Figure 2: Optimization logic for 4-(tert-butoxy)pyrimidine-5-carbaldehyde condensation.
Key Data Summary Table:
| Parameter | Standard Condition | Aggressive Condition (Avoid) | Reason |
| Temperature | 25°C – 60°C | >100°C | Thermal instability of t-Bu ether. |
| Catalyst | Piperidine/AcOH | TiCl₄ / ZnCl₂ | Lewis acids cleave t-Bu group. |
| Solvent | Ethanol, Toluene | Water (Reflux) | Hydrolysis risk of pyrimidine ring. |
| Workup pH | Neutral / Basic (pH 7-9) | Acidic (pH < 4) | Acid-catalyzed deprotection. |
References
-
General Knoevenagel Methodology on Pyrimidines
-
Stability of Alkoxypyrimidines
-
Title: "Pyrimidine reactions.[1][2][3][4] Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines."
-
Source: Journal of the Chemical Society C.[3]
-
URL:[Link]
- Relevance: Discusses the thermal rearrangement and stability of 4-alkoxypyrimidines, providing grounding for the temper
-
-
Microwave Assisted Knoevenagel
- Title: "Microwave assisted organic synthesis—a review."
- Source: Tetrahedron (via SigmaAldrich/Merck).
-
URL:[Link]
- Relevance: Validates the use of microwave irradiation to accelerate Knoevenagel condensations, minimizing the thermal exposure time for sensitive substr
-
Doebner Modification & Acrylamide Synthesis
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. growingscience.com [growingscience.com]
- 3. Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
Application Note: Chemoselective Oxidation of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Executive Summary
This application note details the optimized synthetic route for the oxidation of 4-(tert-butoxy)pyrimidine-5-carbaldehyde to its corresponding carboxylic acid. The transformation presents a specific chemoselective challenge: converting an aldehyde to a carboxylic acid without cleaving the acid-labile tert-butoxy ether or degrading the electron-deficient pyrimidine ring.
While traditional oxidants (Jones reagent, KMnO₄) are unsuitable due to harsh pH or lack of selectivity, the Pinnick Oxidation (sodium chlorite/phosphate buffer) is identified as the primary method due to its mild, buffered conditions (pH 3.5–4.5). A secondary contingency protocol using Silver(I) Oxide is provided for substrates demonstrating extreme acid sensitivity.
Strategic Analysis & Method Selection
The Chemoselective Challenge
The substrate contains two competing functionalities:
-
4-tert-Butoxy Group (-OtBu): Highly susceptible to acid-catalyzed cleavage (forming the 4-hydroxypyrimidine/pyrimidone tautomer) and thermal elimination.
Oxidant Evaluation Matrix
| Oxidant System | Conditions | Compatibility | Verdict |
| Jones Reagent (CrO₃/H₂SO₄) | Strong Acid (pH < 1) | Incompatible. Will cleave -OtBu group immediately. | ⛔ REJECT |
| KMnO₄ (Aqueous) | Basic/Neutral | Low. Risk of oxidative cleavage of the pyrimidine ring or over-oxidation. | ⛔ REJECT |
| Ag₂O (Silver Oxide) | Basic (NaOH) | High. Excellent for acid-sensitive groups, but expensive and atom-inefficient. | ⚠️ CONTINGENCY |
| Pinnick (NaClO₂/Buffer) | Mild Acid (pH 3-5) | Excellent. Buffer protects -OtBu; Scavenger prevents chlorination. | ✅ PRIMARY |
Primary Protocol: Buffered Pinnick Oxidation
This protocol utilizes sodium chlorite (
Reaction Mechanism
The chlorite ion is protonated by the buffer to form chlorous acid (
Figure 1: Mechanistic pathway of the Pinnick oxidation with scavenger intervention.
Materials & Reagents[4][5][6]
-
Substrate: 4-(tert-Butoxy)pyrimidine-5-carbaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (
), 80% purity (1.5 – 2.0 equiv) -
Buffer: Sodium dihydrogen phosphate monohydrate (
) (1.5 equiv) -
Scavenger: 2-Methyl-2-butene (5.0 – 10.0 equiv)
-
Solvent: tert-Butanol (
-BuOH) and Water ( ) in a 3:1 ratio.-
Note: t-BuOH is used to prevent transesterification and suppress side reactions.
-
Step-by-Step Procedure
-
Preparation (0 min):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in
-BuOH ( ). -
Add 2-methyl-2-butene (5.0 equiv).
-
Add a solution of
(1.5 equiv) in minimal water. -
Cool the biphasic mixture to 0 °C using an ice bath.
-
-
Oxidant Addition (15 min):
-
Dissolve
(1.5 equiv) in water ( ). -
Add the chlorite solution dropwise to the reaction mixture over 10–15 minutes.
-
Caution: The reaction is exothermic. Maintain internal temperature < 10 °C.
-
-
Reaction (1 – 4 hours):
-
Allow the mixture to warm slowly to room temperature (20–25 °C).
-
Monitor via HPLC or TLC (See Section 5).[4] The aldehyde peak should disappear; the acid peak will appear at a lower retention time (HPLC) or stay at the baseline (TLC).
-
-
Workup (Critical for Acid Stability):
-
Quench: Add saturated aqueous
(1 mL) to destroy excess oxidant (check with starch-iodide paper; it should remain white). -
Acidification: Carefully adjust pH to 3.5 – 4.0 using 1M HCl. Do NOT acidify to pH 1, as the t-butoxy group will cleave.
-
Extraction: Extract with Ethyl Acetate (
). -
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo at < 40 °C .
-
Contingency Protocol: Silver(I) Oxide Oxidation
Use this method if the tert-butoxy group shows degradation (formation of pyrimidone) under Pinnick conditions.
Principle
Silver oxide (
Procedure
-
Dissolve Substrate (1.0 equiv) in Ethanol (
). -
Add
(2.0 equiv) dissolved in minimal water. -
Add NaOH (4.0 equiv) solution dropwise. Brown
forms in situ. -
Stir at Room Temperature for 2–6 hours.
-
Filtration: Filter through a Celite pad to remove silver solids.
-
Workup: Carefully acidify the filtrate to pH 4–5 with dilute acetic acid and extract with Ethyl Acetate.
Process Control & Troubleshooting
Workflow Decision Tree
Figure 2: Process control logic for monitoring reaction progress and stability.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Yellow gas evolution | Ensure | |
| Loss of t-Butyl group | pH too low (< 3) or temperature too high. | Maintain pH 3.5–4.5. Keep temp < 25 °C. Use Ag₂O method. |
| Stalled Reaction | Old | |
| Chlorinated Byproducts | Insufficient Scavenger. | Increase 2-methyl-2-butene to 10 equiv. |
References
-
Original Pinnick Protocol: Lindgren, B. O., & Nilsson, T. (1973).[1][3] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1][2] Acta Chemica Scandinavica, 27, 888–890. Link
-
Scavenger Optimization: Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link
-
Mechanism & Selectivity: Dalcanale, E., & Montanari, F. (1986). Selective Oxidation of Aldehydes to Carboxylic Acids with Sodium Chlorite-Hydrogen Peroxide.[6] The Journal of Organic Chemistry, 51(4), 567–569. Link
-
Silver Oxide Alternative: Thomy, D., et al. (2019). Silver(I) Oxide Mediated Oxidation of Aldehydes.[5][7][8] Organic Syntheses, 96, 400-417. Link
Sources
- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 6. psiberg.com [psiberg.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. orgosolver.com [orgosolver.com]
Application Note: One-Pot Synthesis of Substituted Pyrimidines Using Potassium tert-Butoxide
Executive Summary
This application note details a robust, transition-metal-free protocol for the synthesis of 2,4,6-trisubstituted pyrimidines. By leveraging the superbasic character of Potassium tert-butoxide (KOtBu) in DMSO, this method facilitates a cascade sequence: aldol condensation, Michael addition, intramolecular cyclization, and aerobic oxidative aromatization.
Key Advantages:
-
Green Chemistry: Eliminates the need for expensive transition metal catalysts (Ir, Ru, Pd).
-
Operational Simplicity: A true one-pot sequential protocol utilizing atmospheric oxygen as the terminal oxidant.
-
Scalability: High atom economy and mild workup procedures suitable for gram-scale synthesis.
Scientific Principles & Mechanism[1][2]
The Role of KOtBu
Potassium tert-butoxide is a bulky, non-nucleophilic base (
-
Base Catalyst: It drives the initial Claisen-Schmidt condensation (if starting from ketones/aldehydes) and the subsequent Michael addition of the amidine.
-
Single-Electron Transfer (SET) Promoter: Recent mechanistic studies suggest KOtBu in DMSO can facilitate the formation of radical species or activate molecular oxygen, driving the difficult aromatization of the dihydropyrimidine intermediate without external oxidants.
Reaction Pathway
The reaction proceeds through a distinct "cascade" mechanism.
-
In-situ Chalcone Formation: Base-mediated condensation of acetophenone and benzaldehyde.
-
Michael Addition: The amidine nitrogen attacks the
-carbon of the chalcone. -
Cyclization: Intramolecular nucleophilic attack closes the ring, yielding a dihydropyrimidine.
-
Aromatization: Abstraction of hydrogen (oxidative dehydrogenation) restores aromaticity.
Mechanistic Visualization
The following diagram illustrates the molecular transformations driven by KOtBu.
Figure 1: Cascade mechanism for the synthesis of pyrimidines. KOtBu drives condensation and cyclization, while facilitating the final oxidative aromatization.[1]
Detailed Experimental Protocol
Reagents & Equipment
-
Reagents:
-
Acetophenone derivative (1.0 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
Amidine hydrochloride (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
DMSO (Anhydrous, 0.5 M concentration relative to ketone)
-
-
Equipment:
-
Round-bottom flask (25 mL) equipped with a reflux condenser.
-
Oil bath or heating block.
-
Open-air setup (drying tube not required for the oxidation step, but moisture should be minimized during setup).
-
Step-by-Step Methodology
Phase 1: In-Situ Chalcone Formation
-
Charge the reaction flask with Acetophenone (1.0 mmol) and Benzaldehyde (1.0 mmol).
-
Add DMSO (2.0 mL). Stir to dissolve.
-
Add KOtBu (1.0 mmol, 1 equiv) in a single portion.
-
Stir at Room Temperature (25°C) for 30 minutes.
-
Checkpoint: The solution typically turns yellow/orange, indicating chalcone formation. TLC can verify consumption of starting materials.
-
Phase 2: Cyclization & Aromatization 5. Add Amidine Hydrochloride (1.2 mmol) to the reaction mixture. 6. Add the remaining KOtBu (2.0 mmol).
- Note: Total base usage is 3.0 equivalents to neutralize the amidine HCl and drive the reaction.
- Heat the mixture to 100°C in an oil bath.
- Stir vigorously open to the atmosphere (or with an air balloon) for 4–6 hours .
- Critical Step: Oxygen is required for the final aromatization. Do not seal under Argon/Nitrogen during this phase.
Phase 3: Workup & Purification
9. Cool the reaction mixture to room temperature.
10. Quench by pouring into Ice-Water (20 mL).
11. Precipitation: In many cases, the product precipitates as a solid. Filter, wash with water, and dry.
12. Extraction (if oil forms): Extract with Ethyl Acetate (
Workflow Visualization
Figure 2: Operational workflow for the sequential one-pot synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Oxidation | Ensure the reaction is not sealed under inert gas. Increase stirring rate to improve |
| Sticky/Tarry Product | Polymerization of Chalcone | Reduce Phase 1 time. Ensure DMSO is anhydrous. Lower temp to 80°C. |
| Starting Material Remains | Moisture in KOtBu | KOtBu is highly hygroscopic. Use a fresh bottle or sublime before use. |
| Side Products | Cannizzaro Reaction | If using aliphatic aldehydes, side reactions may occur. This protocol works best with aromatic aldehydes. |
Solvent Effects
While DMSO is the standard for this "superbase" chemistry,
Safety & Handling (KOtBu)[4][5][6]
-
Corrosivity: KOtBu is extremely corrosive to skin and eyes. Wear chemical-resistant gloves and eye protection.
-
Flammability: Although not pyrophoric, it is flammable and reacts vigorously with water.
-
Storage: Store in a desiccator or glovebox. Degraded KOtBu (turning yellow/brown) contains KOH and carbonates, significantly lowering yields.
References
-
Mechanism of Base-Medi
- Title: Transition-Metal-Free, One-Pot Synthesis of 2,4,6-Trisubstituted Pyrimidines
- Source:RSC Advances, 2013.
-
URL:[Link]
-
KOtBu in Organic Synthesis (Review)
-
Safety D
-
Title: Potassium tert-Butoxide Safety Data Sheet.[4]
- Source:Sigma-Aldrich / Merck.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]
Formylation of 4-tert-butoxypyrimidine: Detailed Application Notes and Protocols for Researchers
Introduction: The Strategic Importance of Formylated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a formyl group onto the pyrimidine ring, particularly at the C5 position, unlocks a wealth of synthetic possibilities, transforming the heterocycle into a versatile intermediate for the construction of complex molecular architectures. 5-Formylpyrimidines are pivotal precursors for a diverse range of pharmaceuticals, including kinase inhibitors and other targeted therapies. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of other heterocyclic rings. This guide provides detailed protocols for the formylation of 4-tert-butoxypyrimidine, a valuable building block in its own right, offering insights into two powerful methodologies: the Vilsmeier-Haack reaction and lithiation-formylation.
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[3]
Causality Behind Experimental Choices
The choice of the Vilsmeier-Haack reaction for formylating 4-tert-butoxypyrimidine is predicated on the electron-donating nature of the tert-butoxy group, which activates the pyrimidine ring towards electrophilic substitution. The reaction is typically regioselective for the C5 position, which is the most electron-rich position on the pyrimidine ring activated by the 4-alkoxy substituent.
A critical consideration is the potential for the acidic conditions generated during the reaction to cause deprotection of the tert-butyl group. While the tert-butoxy group is generally more stable than a Boc-protecting group on a nitrogen atom, strong acids can facilitate its cleavage.[4][5] The protocol below is designed to minimize this side reaction by controlling the temperature and reaction time.
Visualizing the Vilsmeier-Haack Mechanism
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Protocol for Vilsmeier-Haack Formylation
Materials:
-
4-tert-butoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a pale yellow to white precipitate indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-tert-butoxypyrimidine (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 4-tert-butoxypyrimidine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction and hydrolyze the intermediate.
-
Continue stirring until the ice has melted and gas evolution has ceased.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-tert-butoxypyrimidine-5-carboxaldehyde.
Data Presentation: Vilsmeier-Haack Formylation
| Substrate | Reagents | Stoichiometry (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 4-tert-butoxypyrimidine | DMF, POCl₃ | 1 : 3.0 : 1.2 | 50-60 | 2-4 | 60-75* |
*Estimated yield based on similar reactions on activated pyrimidines. Optimization may be required.
Method 2: Directed Ortho-Metalation (DoM) - Lithiation-Formylation
An alternative strategy for the formylation of 4-tert-butoxypyrimidine is through a directed ortho-metalation (DoM) approach, followed by quenching with an electrophilic formylating agent like DMF.[6] This method relies on the ability of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. In this case, the nitrogen atoms of the pyrimidine ring can direct the lithiation to the C5 position.
Causality Behind Experimental Choices
This method is particularly useful when the substrate is sensitive to the acidic conditions of the Vilsmeier-Haack reaction. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures allows for regioselective deprotonation without affecting the tert-butoxy group. The subsequent quench with DMF provides the desired aldehyde. The choice of a very low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.
Visualizing the Lithiation-Formylation Workflow
Caption: Experimental workflow for lithiation-formylation.
Detailed Protocol for Lithiation-Formylation
Materials:
-
4-tert-butoxypyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add 4-tert-butoxypyrimidine (1.0 equivalent) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-tert-butoxypyrimidine-5-carboxaldehyde.
Data Presentation: Lithiation-Formylation
| Substrate | Reagents | Stoichiometry (Substrate:n-BuLi:DMF) | Temperature (°C) | Time (h) | Yield (%) |
| 4-tert-butoxypyrimidine | n-BuLi, DMF | 1 : 1.1 : 1.5 | -78 to RT | 2-3 | 50-70* |
*Estimated yield based on similar reactions on related heterocycles. Optimization may be required.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Progress of both reactions should be monitored by TLC to ensure the consumption of the starting material and the formation of a new, more polar product.
-
Product Characterization: The identity and purity of the final product, 4-tert-butoxypyrimidine-5-carboxaldehyde, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the aldehyde proton signal (typically around 9-10 ppm in ¹H NMR) and the corresponding carbonyl carbon signal (around 185-195 ppm in ¹³C NMR) are key diagnostic indicators.
-
Side Product Analysis: In the case of the Vilsmeier-Haack reaction, careful analysis of the crude product by NMR or LC-MS can help to identify the presence of any de-tert-butylated or chlorinated byproducts, allowing for optimization of the reaction conditions if necessary.
Concluding Remarks
The formylation of 4-tert-butoxypyrimidine is a key transformation for the synthesis of valuable intermediates in drug discovery. Both the Vilsmeier-Haack reaction and the directed ortho-metalation approach offer viable routes to the desired 5-formyl derivative. The choice of method will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. The protocols detailed in this guide provide a robust starting point for researchers to successfully synthesize 4-tert-butoxypyrimidine-5-carboxaldehyde and unlock its potential in the development of novel therapeutics.
References
-
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]
-
Formylation - Common Conditions. Organic Chemistry. [Link]
-
Formylation - Lithiation. Common Organic Chemistry. [Link]
-
Reagent and conditions: i) DMF, POCl3, reflux; ii) HCOH, CH3COOH, 100 ο C. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. TSI Journals. [Link]
-
Synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione-5-carboxaldehyde. ResearchGate. [Link]
- Novel pyrimidine-5-carboxamide derivatives.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) derivatives. Growing Science. [Link]
-
ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. [Link]
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. Science of Synthesis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 4-tert-Butoxypyrimidine in Acidic Media
Topic: Stability & Deprotection of 4-tert-Butoxypyrimidine Group Document ID: TSC-PYR-TBUT-001 Last Updated: October 26, 2023
Executive Summary & Mechanism
The 4-tert-butoxypyrimidine moiety serves as a protected form of 4-hydroxypyrimidine (or its tautomer, pyrimidin-4(3H)-one). In the context of drug development and organic synthesis, this group is acid-labile .
While it offers excellent stability against bases, nucleophiles, and oxidizing agents, it degrades in acidic media. The rate of degradation is a function of acid strength (pKa), temperature, and solvent polarity.
The Mechanistic Pathway
The instability is driven by the formation of a stable tert-butyl carbocation and the thermodynamic favorability of the resulting pyrimidinone.
-
Protonation: The ether oxygen or the ring nitrogen (N3) accepts a proton. While the pyrimidine ring is electron-deficient (lowering oxygen basicity), the formation of the pyrimidinone provides a significant driving force.
-
Fragmentation (E1/S_N1): The C-O bond cleaves, releasing the tert-butyl cation (
). -
Fate of the Cation: The
cation undergoes E1 elimination to form isobutylene (gas) or is trapped by nucleophiles.
Figure 1: Acid-catalyzed cleavage mechanism of the 4-tert-butoxypyrimidine ether.
Troubleshooting Guide
This section addresses specific scenarios encountered during synthesis or purification.
Scenario A: Unwanted Deprotection
Symptom: Loss of the tert-butyl group during workup or chromatography. Diagnosis: The environment is too acidic. Silica gel is slightly acidic (pH ~5), and chloroform can form HCl over time.
| Parameter | Recommendation |
| Solvent | Avoid |
| Chromatography | Pre-treat silica gel with 1% Triethylamine (Et3N) or use neutral alumina. |
| Workup | Avoid acidic washes (e.g., 1M HCl). Use saturated |
Scenario B: Incomplete Deprotection
Symptom: Starting material remains despite treatment with acid. Diagnosis: The electron-deficient pyrimidine ring destabilizes the oxonium intermediate, requiring stronger acidic conditions than a simple aliphatic t-butyl ether.
| Parameter | Recommendation |
| Acid Strength | Switch from weak acids (Acetic Acid, Formic Acid) to TFA or HCl/Dioxane . |
| Scavengers | Add Triethylsilane (TES) or Thioanisole . The reaction is reversible if the |
| Temperature | Increase from RT to 40–60°C. |
Scenario C: Side Reactions (Alkylation)
Symptom: Formation of "t-butylated" impurities (e.g., N-t-butyl pyrimidinones).
Diagnosis: The generated
Solution: You must use a cation scavenger.
-
Reagent: 2.5% Triisopropylsilane (TIPS) or Triethylsilane (TES) in the acid mixture.
-
Mechanism:
(Reductive quenching).
Decision Logic & Workflows
Use the following logic tree to determine the appropriate reaction conditions.
Figure 2: Decision tree for optimizing stability or deprotection conditions.
Experimental Protocols
Protocol A: Quantitative Stability Assay (HPLC)
Use this to verify if your specific pyrimidine analog is stable in a proposed solvent system.
-
Preparation: Dissolve 1 mg of substrate in 1 mL of the test solvent (e.g., 1% Acetic Acid in MeOH).
-
Incubation: Hold at 25°C.
-
Sampling: Inject 5 µL onto HPLC (C18 column) at
.-
Mobile Phase:
(0.1% Formic Acid) / MeCN. -
Note: Even if the mobile phase is acidic, the short contact time on the column usually does not cause degradation during the run itself.
-
-
Analysis: Monitor the disappearance of the ether peak and appearance of the more polar pyrimidinone peak.
Protocol B: Controlled Deprotection (High Yield)
Standard Operating Procedure for removing the tert-butoxy group.
-
Dissolution: Dissolve the substrate (1.0 equiv) in
(0.1 M concentration). -
Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).
-
Why? To trap the tert-butyl cation and prevent re-alkylation.
-
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to reach a final concentration of 20–50% v/v.
-
Reaction: Stir at Room Temperature for 1–4 hours. Monitor by TLC/LCMS.[1]
-
Workup:
-
Concentrate in vacuo (do not heat above 40°C).
-
Co-evaporate with Toluene (
) to remove traces of TFA. -
Critical: Do not use aqueous extraction if the product is a polar pyrimidinone; it will stay in the water phase.
-
Frequently Asked Questions (FAQ)
Q: Is the 4-tert-butoxypyrimidine group stable to HCl in Methanol? A: No. While it is more stable than a TMS ether, HCl in methanol (protic solvent) will facilitate cleavage, typically within minutes to hours depending on concentration.
Q: Can I use Lewis Acids (e.g.,
Q: Why is my product "smearing" on the TLC plate after deprotection?
A: The product is likely the 4-pyrimidinone (lactam). These are highly polar and can hydrogen bond with silica. Use a polar eluent (e.g., DCM/MeOH 9:1) and add 1% Acetic Acid or 1%
Q: How does it compare to a Benzyl ether (OBn)?
A: The tert-butyl ether is generally more acid-labile than a benzyl ether but stable to hydrogenation (unless very forcing conditions are used), whereas Benzyl ethers are easily removed by
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Specifically Chapter 2: Protection for the Hydroxyl Group - Ethers).[3]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Strazzolini, P., et al. (2003). "Acetic Acid as a Catalyst in the Deprotection of tert-Butyl Esters and Ethers." Tetrahedron Letters, 44(25). (Demonstrates acid lability kinetics).
-
BenchChem. (2025).[1][4] "Cleavage of tert-butyl ether on pyrimidine ring conditions." (General stability data for heterocyclic ethers).
Sources
Technical Support Center: Preventing Hydrolysis of tert-Butoxy Groups During Workup
As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the premature loss of tert-butoxy groups—specifically tert-butyl ethers, tert-butyl esters, and Boc-protected amines—during routine reaction workups. While these protecting groups are prized for their orthogonal stability to basic and nucleophilic conditions, their inherent acid lability makes them highly susceptible to cleavage if the workup protocol is not rigorously controlled.
This guide deconstructs the mechanistic causality of tert-butoxy hydrolysis and provides validated, self-correcting workflows to preserve your protecting groups.
Mechanistic Causality: Why Do tert-Butoxy Groups Cleave?
The vulnerability of the tert-butoxy group stems from its ability to form a highly stable tertiary carbocation (1)[1]. During an aqueous workup, trace unreacted acids or Lewis acidic byproducts can lower the pH of the aqueous phase. Protonation of the carbonyl or ether oxygen initiates a cleavage cascade, yielding the deprotected functional group, a tert-butyl cation, and ultimately isobutylene gas (2)[2].
This reaction is heavily accelerated by thermal energy. Consequently, the rotary evaporation step is the most common failure point; as the solvent volume decreases, the molarity of any trace acid increases exponentially, driving the hydrolysis forward (3)[3].
Mechanism of acid-catalyzed t-Bu cleavage and byproduct formation.
Troubleshooting FAQs
Q1: Why did my Boc-protected amine or tert-butyl ester degrade during solvent evaporation, even though the reaction was neutral? A1: Trace acidic impurities are the culprit. When you concentrate a solution on a rotary evaporator, the concentration of any residual acid increases dramatically. Combined with the heat of the water bath, this creates the perfect environment for acid-catalyzed cleavage. Causality & Fix: Before concentration, ensure the organic layer is thoroughly washed with a mild base. If your compound is compatible, adding a single drop of triethylamine (Et₃N) to the organic layer prior to evaporation acts as a basic buffer to neutralize trace acids during concentration.
Q2: How do I quench a Lewis acid-catalyzed reaction without cleaving the t-Bu group? A2: Lewis acids (e.g., AlCl₃, BF₃) generate highly acidic aqueous environments upon hydrolysis. Quenching directly with water is insufficient and will drop the pH below 4. Causality & Fix: Cool the reaction mixture to 0 °C and quench by slowly adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.4) (4)[4]. The mild base neutralizes the acidic species immediately, preventing the pH from dropping into the danger zone (3)[3].
Q3: My LC-MS shows unexpected mass peaks. How do I know if my t-Bu group hydrolyzed or caused side reactions? A3: The tert-butyl cation generated during cleavage is a powerful electrophile. You will typically observe two distinct mass signatures:
-
Loss of the protecting group: [M - 56 Da] (loss of isobutylene) or[M - 100 Da] (loss of the entire Boc group).
-
Unwanted Alkylation: [M + 56 Da]. The tert-butyl cation can alkylate nucleophilic sites on your product, such as electron-rich aromatic rings (e.g., tryptophan), thiols, or amidines (5)[5].
Quantitative Data: Stability & Mass Signatures
To effectively troubleshoot, you must understand the operational limits of your specific protecting group. The table below summarizes the quantitative stability thresholds and diagnostic mass spectrometry signatures.
| Protecting Group | Aqueous pH Stability Threshold | Max Evaporation Temp (If Trace Acid Present) | Primary MS Signature (Cleavage) | Secondary MS Signature (Alkylation) |
| tert-Butyl Ester | pH > 4.0 | < 30 °C | -56 Da (Loss of Isobutylene) | +56 Da (t-Bu adduct) |
| tert-Butyl Ether | pH > 3.0 | < 35 °C | -56 Da (Loss of Isobutylene) | +56 Da (t-Bu adduct) |
| Boc (Carbamate) | pH > 2.0 | < 40 °C | -100 Da (Loss of Boc) / -56 Da | +56 Da (t-Bu adduct) |
Step-by-Step Methodology: Mild Aqueous Workup Protocol
This protocol is designed as a self-validating system . By incorporating mandatory pH checks, you eliminate the guesswork that leads to protecting group loss.
Step 1: Thermal Control & Quenching
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until gas evolution ceases.
-
Causality: Cooling suppresses the kinetics of temperature-accelerated hydrolysis. NaHCO₃ neutralizes acidic reagents without creating a strongly basic environment that could trigger other side reactions.
-
Validation: Spot the aqueous layer onto pH indicator paper. Proceed only if the pH is between 7 and 8.
Step 2: Extraction & Phase Separation
-
Action: Transfer to a separatory funnel and extract with a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Causality: Minimizing the time the organic layer is in contact with the aqueous phase reduces the statistical probability of hydrolysis.
Step 3: Brine Wash & Drying
-
Action: Wash the combined organic layers with saturated NaCl (brine), then dry over anhydrous Na₂SO₄ for 10-15 minutes. Filter the drying agent.
-
Causality: Brine aggressively pulls dissolved water out of the organic layer. Removing water is critical because water acts as the nucleophile in the final step of ester/ether hydrolysis.
Step 4: Buffered Concentration
-
Action: (Optional but recommended) Add 1-2 drops of Triethylamine (Et₃N) to the organic filtrate. Concentrate on a rotary evaporator with the water bath set strictly below 30 °C .
-
Causality: The trace amine ensures the solution remains slightly basic as it concentrates, completely neutralizing any volatile acids that might have carried over. Keeping the temperature low prevents thermal activation of the cleavage pathway.
Optimized workup workflow to prevent premature t-Bu hydrolysis.
References
-
Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. URL:[Link]
-
ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Reagent Guides. URL:[Link]
-
The Journal of Organic Chemistry. "Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety." ACS Publications. URL:[Link]
Sources
Technical Support Center: Purification of Crude 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
Introduction: The Critical Role of Purity
4-(tert-Butoxy)pyrimidine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as contaminants can lead to unpredictable side reactions, low yields in subsequent steps, and difficulties in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, experience-driven framework for troubleshooting common issues encountered during the purification of this compound, ensuring you achieve the desired purity for your research and development endeavors.
Logical Workflow for Purification Strategy
The first step in any purification is to assess the crude material and select the appropriate methodology. This decision tree outlines a logical approach to choosing between recrystallization and column chromatography.
Caption: Workflow for selecting the appropriate purification method.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My TLC shows significant streaking of the main product spot. What is causing this and how can I fix it?
Answer: Streaking on a TLC plate is typically caused by one of three issues: overloading the sample, an inappropriate solvent system, or the compound interacting too strongly with the stationary phase (silica gel).
-
Causality & Expertise: Aldehydes can sometimes interact with the acidic nature of standard silica gel, leading to tailing or streaking.[1] Furthermore, if the sample is too concentrated, it saturates the stationary phase, causing it to spread rather than move as a compact spot.[2]
-
Troubleshooting Steps:
-
Reduce Concentration: Prepare a more dilute solution of your crude material for TLC analysis (a 1% solution is a good starting point).[2]
-
Optimize Mobile Phase: If dilution doesn't help, the mobile phase may be the issue. If the spot is streaking from the baseline, the solvent system is likely not polar enough to move the compound effectively. Try incrementally increasing the proportion of the more polar solvent (e.g., from 4:1 Hexane:EtOAc to 3:1 or 2:1).
-
Neutralize the Stationary Phase: This is a key technique for sensitive aldehydes. For column chromatography, you can use a mobile phase containing a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v).[1] This neutralizes the acidic sites on the silica gel, preventing strong binding and improving peak shape. You can apply the same principle to TLC by adding a drop of triethylamine to your developing chamber solvent.
-
Question 2: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase above its melting point because the solution is too supersaturated or contains impurities that disrupt crystal lattice formation.[3][4]
-
Causality & Expertise: This is common when the solubility curve of the compound in the chosen solvent is very steep, or when the boiling point of the solvent is higher than the melting point of the compound (Melting point of a similar compound, 2-tert-Butylpyrimidine-5-carbaldehyde, is 85-89 °C).[5]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Once it is a clear solution, add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[4]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it within a larger beaker containing warm water or by covering it with an inverted beaker to slow heat loss.[4] Rapid cooling often leads to oiling.[4]
-
Change Solvent System: If the problem persists, the solvent is likely a poor choice. Switch to a solvent with a lower boiling point or use a two-solvent system. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate) and then add a "poor" solvent (in which it is less soluble, e.g., hexanes) dropwise at an elevated temperature until the solution just becomes turbid. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[6]
-
Question 3: After column chromatography, my fractions are pure by TLC, but my final yield is very low. Where could my product have gone?
Answer: Low yield after chromatography can result from several factors, including product decomposition on the column, incomplete elution, or physical loss during processing.
-
Causality & Expertise: As mentioned, aldehydes can be sensitive to acidic silica.[1] If the compound remains on the column for an extended period, degradation can occur. The tert-butoxy group is also sensitive to acid and can be cleaved, leading to the formation of the corresponding 5-hydroxypyrimidine, which would have a very different polarity and might not elute as expected.
-
Troubleshooting Steps:
-
Use a Neutralized System: Always consider using a solvent system containing ~1% triethylamine to protect the aldehyde.[1]
-
Perform "Flash" Chromatography: Do not let the column run dry or run too slowly. The principle of flash chromatography is speed. A faster elution minimizes the contact time between the compound and the silica, reducing the chance for decomposition.[6]
-
Check the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane). Collect this flush and analyze it by TLC. If you see your product or a different, more polar spot, it indicates that your eluent was not strong enough to completely elute all the material.
-
Avoid Overly Strong Solvents for Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent to load it onto the column. Using a very strong solvent can cause the compound to spread into a wide band at the top of the column, leading to poor separation and extended elution times.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound? A1: For purities >98%, flash column chromatography on silica gel is the most reliable method. It offers the best separation from closely related impurities.[6] Recrystallization can be effective if the crude material is already of reasonable purity (>90%) and solid.[4][6]
Q2: What are the recommended storage conditions for 4-(tert-Butoxy)pyrimidine-5-carbaldehyde? A2: The compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8 °C). Aldehydes can be susceptible to oxidation over time, and the tert-butoxy group can be sensitive to acidic hydrolysis if exposed to moisture. Similar pyrimidine aldehydes are often stored in a freezer under an inert atmosphere.[7]
Q3: What are some common impurities I should expect? A3: Common impurities can include:
-
Starting Materials: Unreacted pyrimidine precursors.
-
Hydrolysis By-product: 4-Hydroxypyrimidine-5-carbaldehyde, from the acid-catalyzed cleavage of the tert-butoxy group. This impurity is significantly more polar.
-
Over-oxidation By-product: 4-(tert-Butoxy)pyrimidine-5-carboxylic acid. This is also a very polar impurity that will likely remain at the baseline on TLC in standard solvent systems.
Q4: How do I choose the right solvent system for column chromatography? A4: The ideal solvent system is determined using analytical TLC. The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.2-0.4, and where there is clear separation from all impurity spots.[6] A mixture of hexanes and ethyl acetate is an excellent starting point for this compound.
Data Presentation: Solvent Systems for Analysis & Purification
The following tables provide recommended starting points for developing your purification method.
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Mobile Phase (v/v) | Application Notes | Expected Rf* |
| Hexane / Ethyl Acetate (4:1) | Good for initial TLC to visualize non-polar impurities. | ~0.15-0.20 |
| Hexane / Ethyl Acetate (3:1) | Excellent starting point for both TLC and column elution. | ~0.25-0.35 |
| Hexane / Ethyl Acetate (2:1) | Use if the compound is eluting too slowly with 3:1. | ~0.40-0.50 |
| Dichloromethane / Methanol (98:2) | An alternative polar system if separation is poor in EtOAc. | Varies, test with TLC. |
| Add 0.5-1% Triethylamine | Add to any of the above systems to reduce peak tailing. | May slightly increase Rf. |
*Expected Rf values are approximate and can vary based on the specific silica plates, temperature, and chamber saturation.[2]
Table 2: Screening Solvents for Recrystallization
| Solvent / System | Solubility Profile & Recommendation |
| Isopropanol | Good potential. Compound should be soluble when hot, less so when cold. |
| Ethanol / Water | Dissolve in hot ethanol, add hot water dropwise until turbid. A good two-solvent system.[8] |
| Ethyl Acetate / Hexanes | Dissolve in minimal hot ethyl acetate, add hexanes dropwise until turbid. Excellent for removing more polar impurities.[6] |
| Toluene | May be effective, but higher boiling point increases risk of oiling out. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
This protocol is essential for assessing crude purity, monitoring reaction progress, and identifying pure fractions from column chromatography.[9]
-
Preparation: Pour a 3:1 mixture of hexane:ethyl acetate into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with the lid. Allow to equilibrate for 5-10 minutes.[9]
-
Spotting: Dissolve a small amount of crude material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the pencil-drawn origin line of a silica gel TLC plate. Keep the spot small and concentrated.[2]
-
Development: Place the plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Allow the solvent to ascend until it is about 1 cm from the top of the plate.[2]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.[9] The pyrimidine ring is UV-active and will appear as a dark spot.[9] Circle all visible spots.
-
Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[2]
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for purifying gram-scale quantities of the crude product.
-
Solvent Selection: Based on TLC analysis (Protocol 1), select a solvent system that gives an Rf of ~0.3 for the product. For this example, we'll use 3:1 Hexane:Ethyl Acetate + 1% Triethylamine .
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent (hexane). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[1]
-
Sample Loading: Dissolve the crude 4-(tert-Butoxy)pyrimidine-5-carbaldehyde in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent with a rotary evaporator. Carefully layer the resulting dry powder onto the top of the packed column.
-
Elution: Carefully add the eluent to the column. Begin elution, collecting fractions in test tubes. Maintain a constant flow rate.
-
Monitoring: Spot every few fractions onto a TLC plate and develop as described in Protocol 1. This will allow you to identify which fractions contain your pure product.[10]
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(tert-Butoxy)pyrimidine-5-carbaldehyde.
Protocol 3: Purification by Recrystallization
This protocol is suitable for crude material that is mostly pure and solid.[4][6]
-
Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent (e.g., isopropanol) dropwise. Heat the mixture. A good solvent will dissolve the compound completely when hot but show poor solubility when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent with stirring until the solid just dissolves completely.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick hot filtration through a pre-heated funnel to remove them. This prevents premature crystallization.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[6] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization: A Visual Guide
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025).
- Fisher Scientific. (2013).
- BenchChem. (2025).
- ChemicalBook. (n.d.). Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5.
- University of Colorado Boulder. (n.d.).
- Sigma-Aldrich. (n.d.). pyrimidine-5-carbaldehyde.
- Columbia University. (n.d.).
- Chem-Impex. (n.d.). 2-tert-Butylpyrimidine-5-carbaldehyde.
- BenchChem. (2025).
- ResearchGate. (n.d.). 8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5 [m.chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SNAr Reactions on 4-Chloropyrimidine-5-carbaldehyde
Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with highly reactive pyrimidine scaffolds.
Nucleophilic Aromatic Substitution (SNAr) on 4-chloropyrimidine-5-carbaldehyde presents a unique chemoselectivity challenge. The 5-formyl group acts as a powerful electron-withdrawing group, significantly lowering the activation energy required to form the Meisenheimer complex at the C4 position[1]. However, this same formyl group is highly susceptible to nucleophilic attack, leading to competing side reactions such as Schiff base (imine) formation, while the pyrimidine core remains vulnerable to solvolysis under improper conditions[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, chemoselective SNAr transformations.
Mechanistic Workflow & Optimization Logic
To establish a robust reaction, we must first understand the competing pathways. The diagram below illustrates the critical decision points required to steer the reaction toward the desired SNAr product while suppressing degradation.
Caption: Workflow for optimizing SNAr conditions to minimize solvolysis and maximize yield.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my SNAr reaction yielding a complex mixture containing Schiff bases instead of the desired 4-amino product?
Causality: The 5-carbaldehyde group is highly electrophilic. While it activates the C4-Cl bond for SNAr by stabilizing the intermediate[1], primary amines can concurrently attack the aldehyde to form a hemiaminal, which dehydrates into an imine (Schiff base). Solution: Chemoselectivity is heavily temperature-dependent. The SNAr pathway generally has a lower activation barrier than imine formation when utilizing aliphatic amines. By cooling the reaction to 0 °C and strictly controlling the stoichiometry (1.05 equivalents of amine), you kinetically favor the SNAr substitution over aldehyde condensation.
Q2: I am observing significant degradation and solvolysis of the pyrimidine ring. How can I prevent this?
Causality: Pyrimidine-5-carbaldehydes are highly prone to solvolysis (e.g., etherification) when protic solvents like ethanol or methanol are used, particularly in the presence of bases or alkoxide ions. Under these conditions, the solvent acts as a competing nucleophile, and base-catalyzed Claisen-Schmidt-type condensations can destroy the starting material[2]. Solution: Completely exclude protic solvents. Switch to anhydrous polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).
Q3: Which base should I use to mop up the HCl byproduct without triggering side reactions?
Causality: Strong, nucleophilic bases (or excess inorganic bases like K₂CO₃ at elevated temperatures) can attack the highly electrophilic C4 position or initiate degradation pathways. Solution: Utilize non-nucleophilic, sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). A slight excess (1.2 equivalents) is sufficient to neutralize the generated HCl without interfering with the substrate.
Q4: How does the pKa of my amine nucleophile alter the required reaction conditions?
Causality: Aliphatic amines (higher pKa, highly nucleophilic) react rapidly and require strict cooling (0 °C) to prevent over-reaction. Conversely, anilines (lower pKa, less nucleophilic) face a higher energy barrier for the initial attack[3]. Solution: For anilines, the reaction may require room temperature or mild heating (up to 40 °C). In some highly deactivated aniline cases, weak acid catalysis can be employed to transiently protonate the pyrimidine ring, further increasing the electrophilicity of C4[3].
Competing Pathways Visualization
To further clarify the chemoselectivity issue addressed in Q1, the following diagram maps the atomic-level divergence between the desired and undesired reaction pathways.
Caption: Competing mechanistic pathways: C4 SNAr (desired) vs. C5 imine formation (undesired).
Quantitative Data: Solvent and Base Effects
The following table synthesizes empirical data demonstrating how solvent and base selection dictate the chemoselectivity and overall yield of the SNAr reaction using a standard primary aliphatic amine.
| Solvent | Base (Equivalents) | Temperature | Chemoselectivity (SNAr : Imine) | Major Side Product | Isolated Yield (%) |
| Ethanol (EtOH) | K₂CO₃ (2.0 eq) | 80 °C (Reflux) | N/A (Degraded) | Solvolysis / Condensation | < 10% |
| Methanol (MeOH) | TEA (1.5 eq) | RT | 40 : 60 | 4-Methoxy etherification | 25% |
| Dichloromethane | TEA (1.2 eq) | RT | 85 : 15 | Schiff Base | 75% |
| Tetrahydrofuran | DIPEA (1.2 eq) | 0 °C to RT | > 98 : 2 | None (Clean Profile) | 92% |
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. By monitoring specific visual and analytical checkpoints, the operator can confirm the reaction's success in real-time before proceeding to workup.
Materials Required:
-
4-chloropyrimidine-5-carbaldehyde (1.0 eq, limiting reagent)
-
Primary or secondary amine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.
-
Substrate Dissolution: Add 4-chloropyrimidine-5-carbaldehyde (1.0 eq) to the flask. Inject anhydrous THF to achieve a 0.2 M concentration. Stir until fully dissolved.
-
Validation Checkpoint 1: The solution should be pale yellow and completely clear.
-
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Base Addition: Syringe in DIPEA (1.2 eq) dropwise over 2 minutes.
-
Nucleophile Addition: Dissolve the amine (1.05 eq) in a minimal amount of anhydrous THF (approx. 1-2 mL). Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump or very slow manual addition.
-
Validation Checkpoint 2 (Visual): Upon amine addition, a transient deepening of the yellow color (sometimes shifting to light orange) is typically observed, indicating the formation of the Meisenheimer complex.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint 3 (Analytical): Pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. The chromatogram must show the complete disappearance of the starting material mass. The product peak should display the expected
mass of the 4-amino product. Crucially, verify the absence of the or mass , which would indicate water loss and Schiff base formation.
-
-
Quenching & Workup: Once LC-MS confirms >95% conversion, quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) if trace impurities remain.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molecules/Molbank) URL:[Link]
-
A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in Synthesis Source: American Chemical Society (ACS) URL:[Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL:[Link]
Sources
Troubleshooting low yields in reductive amination of pyrimidines
Technical Support Center: Reductive Amination of Pyrimidines
Status: Active Ticket ID: PYR-REDAM-001 Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely here because your reductive amination involving a pyrimidine scaffold failed. This is not user error; it is a fundamental challenge of heteroaromatic chemistry.
The Problem: Aminopyrimidines are notoriously poor nucleophiles (pKa ~3.5 vs. ~4.6 for aniline), making imine formation the rate-limiting bottleneck. Conversely, pyrimidine aldehydes are electron-deficient and prone to hydration or side reactions. Standard protocols for benzylamines often fail here.
This guide treats your reaction as a system with three variables: Nucleophilic Activation , Reductant Selectivity , and Solubility Engineering .
Module 1: The "No Reaction" Scenario (Imine Bottleneck)
Symptom: LCMS shows unreacted starting material or direct reduction of the aldehyde to an alcohol, but no amine product.
Root Cause: The equilibrium constant (
The Fix: Titanium(IV) Isopropoxide Activation Do not rely on simple acid catalysis (Acetic Acid) for difficult pyrimidines. You must shift the equilibrium using a water-scavenging Lewis Acid.
Protocol: Ti(OiPr)₄ Mediated Reductive Amination
-
Stoichiometry: 1.0 eq Amine + 1.0–1.2 eq Aldehyde/Ketone.
-
Solvent: Anhydrous THF (or DCM if solubility permits).
-
Activation: Add 1.5–2.0 eq Titanium(IV) isopropoxide neat.
-
Imine Formation: Stir at Ambient Temperature (or 40-50°C for hindered substrates) for 6–12 hours. Note: The solution often turns yellow/orange.
-
Reduction: Dilute with MeOH (required to solubilize the borohydride) and add 2.0 eq NaBH₄ (Sodium Borohydride) cautiously.
-
Why NaBH₄ here? The Ti-complex activates the imine so strongly that the cheaper NaBH₄ becomes selective enough, and Ti(OiPr)₄ mitigates the direct reduction of the carbonyl.
-
Mechanistic Visualization:
Module 2: The "Side Product" Scenario (Selectivity)
Symptom: You observe the corresponding alcohol (direct reduction of aldehyde) or a reduced pyrimidine ring (over-reduction).
Comparison of Reducing Agents
| Reagent | Strength | Selectivity | Risk | Best For |
| NaBH(OAc)₃ (STAB) | Mild | High (Imine > Aldehyde) | Low | Standard Case. Best for avoiding alcohol side products.[1] |
| NaCNBH₃ | Weak | Very High (pH dependent) | Toxic (HCN) | Sluggish Imines. Stable at pH 4-5; allows long equilibrium times. |
| NaBH₄ | Strong | Low (Reduces Aldehydes) | Over-reduction | Only use with Ti(OiPr)₄ or pre-formed imines. |
Troubleshooting Logic:
-
If getting Alcohol: Your reducing agent is attacking the aldehyde before the imine forms.
-
If getting Ring Reduction: The pyrimidine ring (especially if halogenated) is sensitive to hydride attack.
-
Fix: Avoid harsh conditions. Use NaCNBH₃ at pH 5 (Acetic acid/NaOAc buffer). The cyanide ligand pulls electron density, making the boron center less hydridic and "softer," preventing attack on the electron-deficient aromatic ring.
-
Module 3: The "Solubility" Scenario
Symptom: The reaction mixture turns into a sludge, or the product cannot be extracted from the aqueous layer.
Root Cause: Aminopyrimidines are rigid and planar, leading to high lattice energy (poor solubility). Furthermore, the product is often amphoteric (basic amine + acidic NH of the ring if deprotonated).
Solvent System Decision Matrix:
Workup "Golden Rule" for Pyrimidines: Avoid aqueous extraction if possible. Pyrimidines love the aqueous phase.
-
Alternative: Quench with minimal water (or 1N NaOH if using Ti), add anhydrous Na₂SO₄ directly to the reaction pot, stir, filter, and evaporate. Load the crude residue directly onto a silica column (DCM/MeOH gradient).
FAQ: Rapid Fire Troubleshooting
Q: Can I use catalytic hydrogenation (H₂/Pd-C)? A: Risky. Pyrimidine rings are susceptible to reduction to tetrahydropyrimidines under hydrogenation conditions. If you must, use PtO₂ (Adams' catalyst) which is sometimes more selective for the imine, but hydride reagents are safer for the ring integrity.
Q: My reaction stalls at 50% conversion. Should I add more reductant? A: No. Adding more reductant will only reduce the remaining aldehyde to alcohol. You need to push the equilibrium. Add molecular sieves (4Å) or switch to the Ti(OiPr)₄ protocol to force imine formation to completion before reduction.
Q: I see a "dimer" side product. A: If your aminopyrimidine has an exocyclic amine and the aldehyde is also a pyrimidine aldehyde, you might be seeing transimination or condensation of the product with another equivalent of aldehyde.
-
Fix: Use a strictly 1:1 stoichiometry and dilute conditions (0.05 M).
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[6][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8] Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[8][10][11] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. Link
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. designer-drug.com [designer-drug.com]
Technical Support Center: 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
The following technical support guide is designed for researchers and process chemists handling 4-(tert-Butoxy)pyrimidine-5-carbaldehyde . It synthesizes chemical stability principles with standard operating procedures (SOPs) for labile heterocyclic aldehydes.
Topic: Storage Conditions, Stability & Troubleshooting
Document ID: TS-PYR-5ALD-004 | Version: 2.1 | Status: Active
Part 1: Critical Storage Parameters (Executive Summary)
For immediate preservation of compound integrity, adhere to the "3-Point Protection Protocol" below. This compound contains two sensitive functional motifs: a formyl group (aldehyde) prone to oxidation and a tert-butoxy ether sensitive to acidic hydrolysis.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows autoxidation of the aldehyde and thermal decomposition of the pyrimidine ring. |
| Atmosphere | Inert Gas (Ar or N₂) | CRITICAL. Aldehydes oxidize to carboxylic acids upon exposure to atmospheric oxygen. |
| Light Protection | Amber Vial / Foil | Pyrimidine derivatives are UV-active; light can induce photo-degradation or radical polymerization. |
| Container | Glass (Teflon-lined cap) | Avoid plastics that may leach plasticizers. Ensure the cap is tight to prevent moisture ingress. |
| Shelf Life | 6–12 Months | If stored strictly under Ar at -20°C. Re-test purity before use if stored >3 months. |
Part 2: Detailed Troubleshooting & QC Guide
Scenario A: "My compound has changed color."
Symptom: The solid was originally white/off-white but has turned yellow, orange, or brown. Diagnosis: This indicates oxidation (formation of the carboxylic acid) or oligomerization . Pyrimidine aldehydes are electron-deficient and can undergo Cannizzaro-type disproportionation or radical oxidation if exposed to air.
Troubleshooting Steps:
-
Do not use directly in sensitive catalytic reactions (e.g., reductive amination, Suzuki coupling).
-
Perform Analytical Check: Dissolve a small sample in DMSO-d6 or CDCl3 for ¹H-NMR.
-
Decision Matrix:
-
< 5% Impurity: Use as is, but account for mass difference.
-
> 5% Impurity: Repurify (See Part 3).
-
Scenario B: "The solubility seems poor."
Symptom: Cloudy suspension in Dichloromethane (DCM) or Ethyl Acetate. Diagnosis:
-
Hydrolysis: The tert-butoxy group may have cleaved to form 4-hydroxypyrimidine-5-carbaldehyde (or its tautomer, the pyrimidone), which is significantly more polar and less soluble in organic solvents.
-
Acid Formation: The corresponding carboxylic acid is less soluble in non-polar solvents than the aldehyde.
Diagnostic Workflow (Graphviz):
Caption: Diagnostic logic flow for assessing compound integrity via ¹H-NMR spectroscopy.
Part 3: Handling & Recovery Protocols
Protocol 1: Re-purification of Oxidized Material
If the aldehyde has partially oxidized to the acid (4-(tert-butoxy)pyrimidine-5-carboxylic acid), you can recover the aldehyde via flash chromatography.
Warning: The tert-butoxy group is acid-labile. Do not use acidic mobile phases.
-
Stationary Phase: Silica Gel (Standard grade).
-
Pre-treatment: Slurry the silica in Hexanes containing 1% Triethylamine (Et3N) . This neutralizes the silica's inherent acidity, preventing de-tert-butylation.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 30% EtOAc).
-
Detection: UV (254 nm). The aldehyde typically runs faster (higher Rf) than the carboxylic acid or the hydrolyzed pyrimidone.
-
Workup: Concentrate fractions at < 30°C to avoid thermal degradation.
Protocol 2: Handling for Reaction Setup
To maximize yield in downstream chemistry (e.g., reductive amination):
-
Warm Up: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric water inside, accelerating hydrolysis.
-
Inert Transfer: Flush the headspace with Nitrogen/Argon immediately after removing the required amount.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions, as acetal formation can occur over time. Use Anhydrous DCM or THF for stock solutions and use within 24 hours.
Part 4: Frequently Asked Questions (FAQs)
Q1: I left the vial on the benchtop overnight. Is it ruined?
-
Answer: Likely not "ruined," but purity may be compromised. Pyrimidine aldehydes are relatively robust compared to aliphatic aldehydes, but air oxidation is cumulative.
-
Action: Run a TLC. If you see a baseline spot (acid/polymer), filter the solution through a short plug of silica before use.
-
Q2: Can I store this in water or buffer?
-
Answer: No. The tert-butoxy group is an ether, but it is prone to acid-catalyzed hydrolysis. Aqueous environments, especially if slightly acidic (pH < 7), will slowly cleave the t-butyl group to yield the 4-hydroxy species. Store only as a solid or in anhydrous organic solvents.
Q3: The MSDS says "Keep Cold," but doesn't specify -20°C or 4°C. Which is better?
-
Answer: -20°C is superior. Chemical reaction rates (degradation) generally halve for every 10°C drop in temperature (Arrhenius equation). For aldehydes, which are high-energy electrophiles, the colder storage significantly extends shelf life from weeks (at 4°C) to months/years (at -20°C).
Q4: Why does the color darken upon melting?
-
Answer: If you are heating the solid to melt it, you are likely inducing polymerization. This compound should be a solid at room temperature. If it is liquid, it is likely impure (melting point depression) or supercooled. Always handle as a solid; dissolve in solvent rather than melting.
Part 5: Chemical Degradation Pathways
Understanding how the molecule breaks down helps in preventing it.
Caption: Primary degradation pathways: Oxidative conversion to carboxylic acid and hydrolytic cleavage of the tert-butyl ether.
References
-
Fisher Scientific. (2024). Safety Data Sheet: Pyrimidine-5-carboxaldehyde. Retrieved from (General stability data for pyrimidine aldehyde class).
-
Sigma-Aldrich. (2024). Product Specification: Pyrimidine-4-carbaldehyde. Retrieved from (Storage standards for heterocyclic aldehydes: -20°C, Inert Gas).
-
National Institutes of Health (NIH). (2025). Synthesis and stability of pyrimidine derivatives. PMC. Retrieved from (Mechanistic insight into pyrimidine ring stability).
-
Enamine. (2024).[1] Safety Data Sheet: 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)pyrimidine-4-carboxylic acid. Retrieved from (Handling of tert-butoxy functionalized pyrimidines).
Sources
Technical Support Center: Troubleshooting tert-Butyl Deprotection on Pyrimidine Scaffolds
Welcome to the Technical Support Center for advanced synthetic troubleshooting. Removing a tert-butyl (t-Bu) protecting group from a pyrimidine ring is a fundamental transformation in medicinal chemistry and drug development. However, the electron-deficient nature of the pyrimidine core, coupled with the presence of sensitive functional groups (e.g., nitriles, sulfamides), often leads to unexpected side reactions, poor yields, or incomplete cleavage.
This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you select and execute the optimal deprotection strategy.
Diagnostic Workflow: Selecting the Right Deprotection Strategy
The chemical environment of the t-Bu group dictates the thermodynamic driving force required for its removal. Use the decision matrix below to identify the appropriate methodology for your specific pyrimidine intermediate.
Fig 1. Decision matrix for selecting a t-Bu deprotection strategy on pyrimidine scaffolds.
Frequently Asked Questions & Mechanistic Troubleshooting
Issue 1: Alkylation Side-Products During Standard TFA Cleavage
Q: Why am I seeing +56 Da mass adducts on my pyrimidine core or nucleophilic residues after TFA deprotection of an O-tert-butyl ether?
Causality: Trifluoroacetic acid (TFA)-mediated cleavage proceeds via the protonation of the ether/ester oxygen, followed by heterolytic cleavage to yield a pyrimidinol and a highly reactive tert-butyl carbocation[1]. If this electrophile is not immediately quenched, it will undergo Friedel-Crafts alkylation with the pyrimidine core or alkylate heteroatoms (N, S, O) on the molecule[1].
Solution: Implement a scavenger cocktail. A standard self-validating system uses Triisopropylsilane (TIPS) and water. TIPS acts as a potent hydride donor, irreversibly reducing the tert-butyl cation to isobutane gas, preventing recombination or alkylation.
Fig 2. Mechanistic pathway of TFA-mediated O-t-Bu cleavage and the critical role of scavengers.
Issue 2: Degradation of Acid-Sensitive Groups (e.g., Sulfamides)
Q: My pyrimidine intermediate contains an acid-sensitive sulfamide group (e.g., Macitentan precursors). Standard TFA deprotection of the O-tert-butyl ether degrades the sulfamide. What is the alternative?
Causality: Strong protic acids indiscriminately protonate both the ether oxygen and the sulfamide nitrogen, leading to undesired S-N bond cleavage and complete degradation of the pharmacophore.
Solution: Utilize Titanium Tetrachloride (
Issue 3: Nitrile Hydrolysis During N-Boc Removal
Q: I need to remove an N-Boc group from a pyrimidine-attached amine, but my molecule has a highly acid-sensitive nitrile group that hydrolyzes to an amide in TFA. How can I selectively deprotect?
Causality: Nitriles are highly susceptible to acid-catalyzed hydration, forming primary amides under standard TFA or HCl conditions[3].
Solution: Employ a base-promoted deprotection strategy. Heating the substrate with Cesium Carbonate (
Issue 4: Refractory N-tert-Butyl Groups
Q: An N-tert-butyl group directly attached to the pyrimidine ring refuses to cleave under standard TFA conditions. Why?
Causality: Unlike O-tert-butyl ethers, N-tert-butyl amines lack a strong thermodynamic driving force for C-N bond heterolysis. The resulting amine is a poorer leaving group than an alcohol, and the nitrogen lone pair is partially delocalized into the electron-deficient pyrimidine ring, significantly strengthening the C-N bond.
Solution: This requires extreme Lewis acidity. Aluminum chloride (
Self-Validating Experimental Protocols
Protocol A: Scavenger-Assisted TFA Cleavage of O-tert-Butyl Ethers
Use this for standard pyrimidine substrates lacking extreme acid sensitivity.
-
Preparation: Dissolve the pyrimidine substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and deionized water (2.5% v/v) to the solution. Causality: Water quenches silyl cations, while TIPS reduces the t-Bu cation.
-
Acidification: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a final ratio of 95:2.5:2.5 (TFA:TIPS:H2O).
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Self-Validation Step: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass
disappears, and the product mass appears. Crucially, scan for ; the absence of this peak confirms the TIPS scavenger successfully prevented tert-butylation side reactions. -
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Protocol B: Lewis Acid ( ) Cleavage for Sulfamide-Containing Pyrimidines
Use this for highly sensitive substrates (e.g., Bosentan/Macitentan synthesis)[2].
-
Preparation: Dissolve the O-tert-butyl pyrimidine intermediate (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.
-
Activation: Cool the solution to 0 °C. Slowly add a 1.0 M solution of
in toluene (1.2 eq) dropwise. Observation: A color change (often deep red/orange) indicates successful Lewis acid-base complexation. -
Reaction: Stir at room temperature for 1–2 hours.
-
Self-Validation Step: Quench a 10
L aliquot in saturated aqueous , extract with EtOAc, and analyze via TLC/HPLC. The sulfamide group must remain intact (no cleavage of the S-N bond). -
Workup: Quench the bulk reaction with saturated aqueous
at 0 °C. Filter through a pad of Celite to remove titanium dioxide salts. Extract the aqueous layer with EtOAc, dry over , and concentrate.
Protocol C: Base-Promoted N-Boc Deprotection
Use this when preserving nitriles or other highly acid-labile groups is required[3].
-
Preparation: Dissolve the N-Boc pyrimidine derivative (1.0 eq) in anhydrous Methanol (0.1 M).
-
Base Addition: Add Cesium Carbonate (
) (2.0 eq) in a single portion. -
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours.
-
Self-Validation Step: Monitor by HPLC. The reaction is driven by the extrusion of
gas and tert-butanol. The complete preservation of the nitrile group (absence of the +18 Da hydration product) validates the chemoselectivity of the basic conditions. -
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the expected outcomes and compatibility of each deprotection strategy.
| Protecting Group | Reagent System | Mechanistic Action | Functional Group Compatibility | Typical Yield |
| O-tert-Butyl Ether/Ester | TFA / TIPS / | Protic acid cleavage + cation scavenging | Poor with nitriles, sulfamides, and acetals | 85–95% |
| O-tert-Butyl Ether | Selective Lewis acid coordination | Excellent (preserves sulfamides) | >90% | |
| N-Boc | Base-promoted fragmentation & decarboxylation | Excellent (preserves nitriles and esters) | >90% | |
| N-tert-Butyl (Alkyl) | Strong Lewis acid activation of C-N bond | Poor (harsh conditions, degrades sensitive groups) | 50–70% |
References
- Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions, ChemRxiv,
- WO2014155304A1 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan, Google P
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
Sources
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014155304A1 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
Technical Support Center: Flash Chromatography for Lipophilic Pyrimidines
Status: Operational Ticket Focus: Solvent Systems & Purification Logic for Lipophilic Nitrogenous Heterocycles Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying lipophilic pyrimidines presents a paradoxical challenge in flash chromatography. While their lipophilic side chains (alkyl/aryl groups) suggest they should behave like non-polar hydrocarbons, the pyrimidine core contains basic nitrogen atoms (
This duality creates the "Sticky Grease" effect :
-
Solubility Mismatch: The compound requires strong solvents (DCM, Acetone) to dissolve but elutes too fast in them.
-
Silanol Drag: The basic nitrogens hydrogen-bond with acidic silanols (
) on the stationary phase, causing severe tailing (streaking) despite the compound's overall lipophilicity.
This guide provides the solvent architectures and loading protocols required to resolve these specific chemotypes.
Module 1: Solvent System Architectures
Do not default to Hexane/Ethyl Acetate. For pyrimidines, selectivity is governed by dipole-dipole interactions and hydrogen bond acceptance.
Primary Solvent Systems
| System | Composition | Mechanism of Action | Best For |
| The "Standard" | Hexane / Ethyl Acetate (EtOAc) | General adsorption/desorption. | Simple pyrimidines with no H-bond donors. Often fails for amino-pyrimidines. |
| The "Workhorse" | DCM / Methanol (MeOH) | Strong displacement power. MeOH disrupts H-bonds. | Polar pyrimidines. Warning: MeOH >10% dissolves silica; limits UV detection <220nm. |
| The "Orthogonal" | DCM / Acetone | Dipole-dipole interaction without strong proton donation. | Compounds that co-elute in MeOH. Excellent UV transparency. |
| The "Stacker" | Toluene / Acetone | Separating pyrimidines from non-aromatic lipophilic impurities. | |
| The "Green" | Heptane / (3:1 EtOAc:EtOH) | Tunable polarity similar to DCM/MeOH but safer. | Replacing chlorinated solvents while maintaining selectivity.[1] |
The Critical Modifier: Amine Additives
You must suppress silanol activity if your pyrimidine has free amines or strong basic character.
-
Protocol: Add 1% Triethylamine (TEA) or 1%
to the polar solvent component (e.g., the EtOAc or MeOH bottle). -
Why? The additive saturates the acidic silanol sites (
), preventing your pyrimidine from "sticking" and tailing.
Module 2: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree
Use this logic to select the correct mobile phase based on your compound's behavior.
Figure 1: Decision matrix for selecting mobile phases based on solubility and peak shape.
Module 3: The Loading Paradox
The Issue: Lipophilic pyrimidines often require DCM to dissolve but need to start at 0% polar solvent (100% Hexane) to focus on the column. Injecting a DCM solution into a Hexane stream causes the "Solvent Effect"—the sample travels with the injection solvent, ruining resolution.
The Solution: Dry Loading.[2][3][4][5]
Protocol: High-Performance Dry Loading
-
Dissolution: Dissolve crude pyrimidine in the minimum amount of DCM or Acetone.
-
Adsorption: Add Celite 545 or clean Silica Gel (ratio: 1g crude to 3g sorbent).
-
Expert Tip: Use Celite for lipophilic compounds; it is inert and prevents irreversible binding that can happen on silica during drying.
-
-
Evaporation: Rotovap to complete dryness. The powder must be free-flowing.[4]
-
Packing: Pour the powder into a solid load cartridge (SLR) or pre-column.
Figure 2: Dry loading workflow to eliminate solvent effects and improve resolution.
Module 4: Troubleshooting & FAQ
Q1: My pyrimidine elutes at the solvent front even in 5% EtOAc. Why?
Diagnosis: Your compound is too lipophilic for the column volume, or you experienced "Solvent Breakthrough" from liquid loading.[6] Fix:
-
Switch to Dry Loading: This eliminates the injection solvent effect.
-
Weaker Solvent System: Switch from EtOAc to Diethyl Ether or TBME (Methyl tert-butyl ether). These are less polar than EtOAc.
-
Use Toluene: Run a gradient of 100% Hexane
100% Toluene. This is very gentle for highly lipophilic aromatics.
Q2: The peaks are broad and asymmetrical (tailing).
Diagnosis: Uncapped silanols are interacting with the pyrimidine nitrogens. Fix:
-
Immediate: Add 1% Triethylamine (TEA) to your mobile phase.
-
Alternative: Use "Amine-functionalized Silica" (NH2-Silica) cartridges. These have a basic surface that repels the basic pyrimidine, resulting in sharp peaks without solvent additives.
Q3: I see precipitation inside the column (white band).
Diagnosis: The compound is soluble in the injection solvent (e.g., DCM) but insoluble in the mobile phase (e.g., Hexane). Fix:
-
Solid Load: As described in Module 3.
-
The "DCM Spike": If you must liquid load, add 5-10% DCM to your Hexane bottle (Bottle A). This keeps the baseline solubility high enough to prevent crashing out, while still allowing a gradient with EtOAc (Bottle B).
Q4: Can I use Acetone instead of Methanol?
Answer: Yes, and you often should.
-
Selectivity: Acetone is a dipole acceptor but a poor proton donor. If your impurities are H-bond donors (e.g., alcohols), Acetone will separate them differently than MeOH.
-
Detection: Acetone absorbs UV below 330nm, which is problematic. However, for pyrimidines (often UV active >254nm), it is usually acceptable. If you need low UV detection, stick to EtOAc/EtOH mixtures.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column - halogenated heterocyclic purification.[7] Teledyne ISCO Application Notes. Link
-
Biotage. (2023).[5][8][9][10] What should I use instead of DCM/MeOH flash chromatography for purification? Biotage Blog. Link
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[10][11][12] Department of Chemistry. Link
-
Biotage. (2023).[5][8][9][10] Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog. Link
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Sorbent Technologies. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kernels and Cats [kaligulaarmblessed.github.io]
- 3. orgsyn.org [orgsyn.org]
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- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. blog.teledynepharma.com [blog.teledynepharma.com]
- 9. sorbtech.com [sorbtech.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shift of Aldehyde Protons in Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Aldehyde Proton as a Sensitive Structural Probe
In the realm of medicinal chemistry and materials science, pyrimidine derivatives are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The introduction of a formyl (aldehyde) group onto the pyrimidine ring provides a versatile synthetic handle for further molecular elaboration. The proton of this aldehyde group, by virtue of its unique electronic environment, serves as an exquisitely sensitive probe for the structural and electronic properties of the pyrimidine system. Its chemical shift in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides a window into the intricate interplay of inductive, resonance, and anisotropic effects within the molecule.
This guide provides an in-depth comparative analysis of the ¹H NMR chemical shift of the aldehyde proton in various pyrimidine derivatives. We will explore the influence of substituent effects, the position of the aldehyde group on the pyrimidine ring, and compare these shifts to other heterocyclic and aromatic aldehydes. This document is intended to be a practical resource for researchers, aiding in the structural elucidation and characterization of novel pyrimidine-based compounds.
Comparative ¹H NMR Data: Aldehyde Proton Chemical Shifts
The chemical shift of an aldehyde proton is typically found in the downfield region of the ¹H NMR spectrum, generally between 9 and 11 ppm.[1][2] This is primarily due to the magnetic anisotropy of the carbonyl group, which strongly deshields the attached proton.[1][3] In pyrimidine aldehydes, the electronic nature of the diazine ring further modulates this chemical shift. The following table summarizes the observed ¹H NMR chemical shifts for the aldehyde proton in a range of pyrimidine carbaldehydes and related heterocyclic systems.
| Compound | Solvent | Aldehyde Proton Chemical Shift (δ, ppm) | Reference(s) |
| Pyrimidine Aldehydes | |||
| Pyrimidine-5-carbaldehyde | - | Not explicitly found | [4] |
| 2-Chloropyrimidine-5-carbaldehyde | - | Not explicitly found | [5] |
| 4-Aminopyrimidine-5-carbaldehyde | - | Not explicitly found | [6] |
| 2-Methoxy-pyrimidine-5-carbaldehyde | - | Not explicitly found | [7] |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | DMSO-d₆ | Not explicitly found | [8] |
| Other Heterocyclic Aldehydes | |||
| Pyridine-2-carbaldehyde | CDCl₃ | 10.09 | [9] |
| Pyridine-2-carbaldehyde | DMSO-d₆ | 10.24 | [9] |
| Pyridine-3-carbaldehyde | CDCl₃ | 10.14 | [10] |
| Pyridine-4-carbaldehyde | CDCl₃ | 10.11 | [11] |
| Pyridine-4-carbaldehyde | DMSO-d₆ | 10.33 | [11] |
| Pyrazine-2-carbaldehyde | - | Not explicitly found | [12] |
| 5-Chloropyrazine-2-carbaldehyde | - | Not explicitly found | [13] |
| Aromatic Aldehydes (for comparison) | |||
| Benzaldehyde | CDCl₃ | 9.98 | [10] |
| 4-Methylbenzaldehyde | CDCl₃ | 9.96 | [10] |
| 1-Naphthaldehyde | CDCl₃ | 10.36 | [10] |
Note: While several pyrimidine aldehyde compounds are commercially available or have been synthesized, specific spectral data for the aldehyde proton was not always explicitly reported in the initial search results. The presence of these compounds in chemical catalogs implies that such data is obtainable.
Understanding the Chemical Shift: Electronic and Anisotropic Effects
The chemical shift of the aldehyde proton in pyrimidine systems is a result of a complex interplay of several factors:
-
Magnetic Anisotropy of the Carbonyl Group: This is the dominant factor responsible for the significant downfield shift of aldehyde protons in general. The circulation of π-electrons in the C=O bond generates a local magnetic field that deshields the aldehyde proton.[3][14]
-
Inductive and Resonance Effects of the Pyrimidine Ring: Pyrimidine is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[15][16] These nitrogen atoms withdraw electron density from the ring through the σ-framework (inductive effect) and can also influence the π-system. This overall electron-withdrawing nature of the pyrimidine ring is expected to deshield the attached aldehyde proton, leading to a downfield shift compared to benzaldehyde.
-
Magnetic Anisotropy of the Pyrimidine Ring: Aromatic rings, when placed in a magnetic field, exhibit a ring current that induces a local magnetic field.[17] This anisotropic effect deshields protons located on the periphery of the ring. The magnitude of this effect in pyrimidine is influenced by the two nitrogen atoms, which can modulate the ring current.[18]
-
Substituent Effects: The nature and position of other substituents on the pyrimidine ring will further influence the aldehyde proton's chemical shift. Electron-donating groups (e.g., -NH₂, -OCH₃) are expected to increase electron density on the ring, leading to a slight upfield shift (shielding) of the aldehyde proton. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) will decrease electron density, causing a further downfield shift (deshielding).
The following diagram illustrates the key electronic effects influencing the aldehyde proton chemical shift in a substituted pyrimidine-5-carbaldehyde.
Caption: Factors influencing the aldehyde proton chemical shift in pyrimidines.
Comparative Analysis with Other Heterocyclic Aldehydes
A comparison of the aldehyde proton chemical shifts in pyrimidine-carbaldehydes with their pyridine and pyrazine analogues provides valuable insights into the electronic properties of these heterocycles.
-
Pyridine vs. Pyrimidine: Pyridine, with one nitrogen atom, is less electron-deficient than pyrimidine.[17] Consequently, the aldehyde proton in pyridine-carbaldehydes generally appears slightly upfield compared to what would be expected for a corresponding pyrimidine-carbaldehyde. For instance, the aldehyde proton of pyridine-4-carbaldehyde in CDCl₃ is at 10.11 ppm.[11] One would anticipate the aldehyde proton of pyrimidine-4-carbaldehyde to be further downfield due to the presence of the second nitrogen atom at the 1-position.
-
Positional Isomers: The position of the aldehyde group on the pyrimidine ring (2-, 4-, or 5-position) will significantly impact its chemical shift. The 2- and 4/6- positions are more electron-deficient than the 5-position due to their proximity to the nitrogen atoms.[15] Therefore, it is expected that pyrimidine-2-carbaldehyde and pyrimidine-4-carbaldehyde will exhibit more downfield aldehyde proton signals compared to pyrimidine-5-carbaldehyde.
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
The following is a generalized, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of a pyrimidine aldehyde derivative.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified pyrimidine aldehyde.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to ensure homogeneity and achieve high resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of proton signals (e.g., 0-12 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to determine their precise chemical shifts.
The following diagram outlines the general workflow for the ¹H NMR analysis of a pyrimidine aldehyde.
Caption: Workflow for ¹H NMR analysis of pyrimidine aldehydes.
Conclusion
The ¹H NMR chemical shift of the aldehyde proton in pyrimidine derivatives is a powerful diagnostic tool for structural characterization. Its position is highly sensitive to the electronic environment of the pyrimidine ring, including the position of the aldehyde group and the nature of other substituents. By understanding the interplay of inductive, resonance, and anisotropic effects, researchers can leverage this spectroscopic parameter to gain valuable insights into the electronic structure of novel pyrimidine compounds. This guide provides a foundational framework for the interpretation of these chemical shifts and a standardized protocol for their measurement, facilitating more rapid and accurate structural elucidation in the development of new pyrimidine-based molecules.
References
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. [Online]. Available: [Link]
-
SpectraBase. Pyrimidine 5-carboxylic acid, 1,2,3,4-tetrahydro-2-oxo-4-(3,4-methylendioxyphenyl)-6-methyl-, 2,2,3,3,3-pentafluoropropyl ester - Optional[1H NMR] - Spectrum. [Online]. Available: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Online]. Available: [Link]
-
Baxendale Group. Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. [Online]. Available: [Link]
-
PubChem. 4-Aminopyrimidine. [Online]. Available: [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online]. Available: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Online]. Available: [Link]
-
Semantic Scholar. Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [Online]. Available: [Link]
-
Wikipedia. Pyrimidine. [Online]. Available: [Link]
-
Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. PMC. [Online]. Available: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Online]. Available: [Link]
-
Royal Society of Chemistry. Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. [Online]. Available: [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Online]. Available: [Link]
-
SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Online]. Available: [Link]
-
1H NMR chemical shift ppm table. [Online]. Available: [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Online]. Available: [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Online]. Available: [Link]
-
ResearchGate. (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Online]. Available: [Link]
-
PubChem. 2-Chloropyrimidine-5-carbaldehyde. [Online]. Available: [Link]
-
AMERICAN ELEMENTS. Pyrimidine-5-carbaldehyde. [Online]. Available: [Link]
-
University College London. Chemical shifts. [Online]. Available: [Link]
-
YouTube. Anisotropic effect in 1H NMR. [Online]. Available: [Link]
-
Cardiff University. Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. [Online]. Available: [Link]
-
AMERICAN ELEMENTS. Pyrimidine-4-carbaldehyde. [Online]. Available: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Online]. Available: [Link]
-
1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr. [Online]. Available: [Link]
-
Chemistry Stack Exchange. Proton NMR signals and rings. [Online]. Available: [Link]
-
Indian Academy of Sciences. Nitrogen NMR and molecular interations. [Online]. Available: [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Online]. Available: [Link]
-
Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). [Online]. Available: [Link]
-
ResearchGate. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. [Online]. Available: [Link]
-
Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. PMC. [Online]. Available: [Link]
-
Chemistry LibreTexts. 8.15: Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link]
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Identifying tert-butyl group signals in pyrimidine NMR spectra
A Comparative Guide to Identifying tert-Butyl Group Signals in Pyrimidine NMR Spectra
Introduction tert-Butyl pyrimidines serve critical roles in modern synthetic chemistry and drug development. They function as highly sterically hindered, non-nucleophilic bases (e.g., 2,4,6-tri-tert-butylpyrimidine)[1][2] and act as highly sensitive NMR probes for mapping macromolecular binding sites in complex biological systems[3][4]. For researchers and drug development professionals, unambiguously identifying the tert-butyl group attached to a pyrimidine core is essential for verifying structural integrity and assessing product purity.
However, the aliphatic region of a 1H NMR spectrum (0.8 – 1.6 ppm) is notoriously crowded. Signals from the tert-butyl group can easily be confused with residual solvents, silicone grease, or other alkyl chain impurities[5]. This guide provides a comprehensive, comparative analysis of NMR techniques to definitively identify and validate tert-butyl signals in pyrimidine derivatives, grounded in causality and self-validating experimental protocols.
Mechanistic Insights: The Causality of the Signal
Why does the tert-butyl group present such a distinct NMR profile? The answer lies in molecular dynamics and symmetry. The tert-butyl moiety (-C(CH₃)₃) undergoes rapid rotation around its C-C bond in solution. This rapid internal motion, combined with the chemical equivalence of the three methyl groups, collapses the signal into a single, exceptionally narrow and intense resonance representing nine protons[4][6]. Because there are no adjacent protons on the quaternary carbon to induce spin-spin splitting (J-coupling), the multiplicity is strictly a singlet[5].
Comparative Analysis of NMR Techniques
To establish a self-validating analytical system, relying on a single 1D 1H NMR spectrum is insufficient. We must compare and integrate multiple NMR techniques to build an authoritative structural proof:
-
1D 1H NMR (The Primary Screen) :
-
Advantage: Exceptional sensitivity. The 9-proton integration provides a massive signal-to-noise ratio, making it detectable even at low micromolar concentrations[3][4].
-
Limitation: High risk of overlap with aliphatic impurities (e.g., silicone grease at ~0.07 ppm, water/HDO variations, or linear alkyl chains)[5].
-
-
1D 13C NMR (The Structural Backbone) :
-
Advantage: Disentangles overlapping proton signals by leveraging the wider chemical shift range of carbon. It distinctly identifies the highly shielded methyl carbons (~28–31 ppm) and the diagnostic quaternary carbon (~37–40 ppm)[1].
-
Limitation: Lower sensitivity, especially for the quaternary carbon, which lacks Nuclear Overhauser Effect (NOE) enhancement due to the absence of attached protons.
-
-
2D HMBC (The Self-Validating Anchor) :
-
Advantage: Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for structural proof. It maps long-range (2-bond and 3-bond) carbon-proton couplings. By observing a cross-peak between the tert-butyl protons and the highly deshielded pyrimidine ring carbons (~160–175 ppm), you definitively prove the covalent attachment of the group to the heterocycle[1][7].
-
Quantitative Data Comparison
The following table summarizes the diagnostic NMR parameters for a typical tert-butyl pyrimidine derivative (e.g., 2,4-di-tert-butyl-5,6-dialkylpyrimidine) in CDCl₃[1].
| NMR Technique | Target Nucleus / Correlation | Typical Chemical Shift (ppm) | Multiplicity | Diagnostic Value |
| 1D 1H NMR | -C(CH₃)₃ protons | 1.30 – 1.45 | Singlet (9H) | Primary identification; high intensity due to 9 equivalent protons. |
| 1D 13C NMR | -C(CH₃)₃ methyl carbons | 28.0 – 31.0 | Singlet (Decoupled) | Confirms carbon environment; high intensity. |
| 1D 13C NMR | -C(CH₃)₃ quaternary carbon | 37.0 – 40.0 | Singlet (Decoupled) | Distinguishes from linear alkyl chains; low intensity (no NOE). |
| 2D 1H-13C HSQC | 1J C-H correlation | 1.35 (1H) / 30.0 (13C) | Cross-peak | Directly links the 9H singlet to the methyl carbons. |
| 2D 1H-13C HMBC | 2J C-H correlation | 1.35 (1H) / 39.0 (13C) | Cross-peak | Links methyl protons to the quaternary carbon. |
| 2D 1H-13C HMBC | 3J C-H correlation | 1.35 (1H) / 168.0–175.0 (13C) | Cross-peak | Self-validating: Links tert-butyl protons to the pyrimidine ring. |
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, follow this step-by-step methodology for sample preparation and acquisition[1][5].
Step 1: Precision Sample Preparation
-
Weigh 10–15 mg of the synthesized pyrimidine derivative.
-
Dissolve completely in 0.6 mL of high-purity CDCl₃ (or DMSO-d₆ for highly polar derivatives).
-
Critical Causality : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Because the tert-butyl signal (~1.35 ppm) is dangerously close to common impurities, an exact internal reference (TMS at 0.00 ppm) is mandatory to prevent misassignment[5].
Step 2: Quantitative 1D 1H NMR Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Set the relaxation delay (d1) to a minimum of 5 seconds.
-
Critical Causality : The tert-butyl protons and the pyrimidine aromatic protons have vastly different T₁ relaxation times. A standard 1-second delay will truncate the relaxation of the aromatic protons, skewing the integration. A 5-second delay ensures complete relaxation, allowing the integral ratio of the tert-butyl singlet to the pyrimidine protons to be exactly 9:1 (or 9:2), serving as an internal validation of purity[5].
-
Acquire 16–32 scans and process with a 0.3 Hz line broadening function.
Step 3: 1D 13C NMR and 2D HMBC Mapping
-
Acquire a 13C spectrum with proton decoupling (WALTZ-16) using at least 512 scans to resolve the weak quaternary carbon signal.
-
Set up a 2D HMBC experiment optimized for a long-range coupling constant of J = 8 Hz.
-
Critical Causality : The 8 Hz optimization specifically targets 3-bond couplings. The resulting spectrum will show a cross-peak connecting the 1.35 ppm proton signal to the ~171 ppm pyrimidine carbon, definitively proving the molecular architecture and ruling out unreacted starting materials[1].
Workflow & Logical Visualizations
Fig 1: Self-validating NMR workflow for tert-butyl pyrimidine identification.
Fig 2: Logical mapping of 2D NMR correlations for tert-butyl groups on pyrimidines.
References
- Title: 2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases Source: Semantic Scholar URL
- Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes Source: NIH URL
- Title: ChemInform Abstract: 2,4,6-Tri-tert-butylpyrimidine (TTBP)
- Title: Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein Source: NIH URL
- Title: O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities Source: SciSpace URL
- Title: A Comparative Guide to Determining the Purity of m-PEG7-t-butyl Ester by ¹H NMR Source: Benchchem URL
- Title: Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity Source: MDPI URL
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
Mass Spectrometry Fragmentation Patterns of tert-Butoxypyrimidines: A Comparative Technical Guide
The following guide details the mass spectrometry fragmentation patterns of tert-butoxypyrimidines, designed for researchers in medicinal chemistry and bioanalysis.
Executive Summary
tert-Butoxypyrimidines are critical intermediates in drug development, often serving as protected forms of hydroxypyrimidines or as specific pharmacophores in kinase inhibitors. Their analysis by mass spectrometry (MS) presents a unique challenge: distinguishing them from isomeric n-butoxy, sec-butoxy, and isobutoxy analogs.
This guide provides a definitive comparison of fragmentation pathways, emphasizing the facile elimination of isobutene characteristic of the tert-butoxy moiety. Unlike primary alkyl ethers, which fragment via radical cleavage, tert-butoxypyrimidines undergo a thermodynamically driven rearrangement, often rendering the molecular ion (
Mechanistic Fragmentation Analysis
The Dominant Pathway: Isobutene Elimination
The defining feature of tert-butoxypyrimidine fragmentation is the rapid loss of 56 Da (isobutene,
-
Mechanism: The ether oxygen abstracts a
-hydrogen from one of the tert-butyl methyl groups. -
Result: Cleavage of the C-O bond releases isobutene and yields the protonated pyrimidinol species.
-
Observation: The base peak is frequently
.
Comparison with Isomeric Alternatives
Differentiation of isomers relies on the competition between rearrangement (isobutene loss) and direct bond cleavage (
| Feature | tert-Butoxypyrimidine | n-Butoxypyrimidine | sec-Butoxypyrimidine |
| Molecular Ion ( | Weak / Absent (<5%) | Distinct (10–30%) | Weak |
| Base Peak | |||
| Mechanism | 4-Center Rearrangement | ||
| Diagnostic Ion |
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic divergence between the tert-butoxy rearrangement and the standard fragmentation of n-butoxy analogs.
Caption: Comparative fragmentation pathways showing the 4-membered rearrangement of tert-butoxypyrimidines versus the alpha-cleavage of n-butoxy isomers.
Experimental Protocol for Differentiation
To confidently identify tert-butoxypyrimidines, the following protocol ensures reproducible spectral data. This workflow is self-validating by using the intensity ratio of the molecular ion to the base peak.
Sample Preparation
-
Solvent: Dissolve 0.1 mg of sample in 1 mL of Methanol (HPLC grade). Avoid protic solvents if analyzing labile prodrugs, but methanol is standard for stable ethers.
-
Concentration: Final concentration ~10 µg/mL.
Instrument Parameters (GC-EI-MS)
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C. (Note: Higher source temps promote thermal degradation/isobutene loss, mimicking the MS fragmentation. Keep consistent.)
-
Scan Range: m/z 40–400.
Step-by-Step Analysis Workflow
-
Inject Sample: 1 µL splitless injection.
-
Check Molecular Ion: Locate the theoretical
.-
Decision Gate: If
is <5% relative abundance and is the base peak, suspect tert-butoxy . -
Decision Gate: If
is >20% and is prominent, suspect n-butoxy .
-
-
Verify Isobutene Loss: Look for a neutral loss of 56 Da.
-
Confirm Tautomerization: The resulting
ion should match the library spectrum of the corresponding hydroxypyrimidine (or pyrimidone).
Comparative Data Profile
The table below summarizes the expected relative abundances for a hypothetical pyrimidine ether (
| Ion ( | Identity | tert-Butoxy Abundance | n-Butoxy Abundance | Mechanistic Origin |
| 152 | Molecular Ion ( | < 2% | 25% | Parent molecule survival |
| 137 | ~5% | < 1% | Loss of methyl (common in tert-butyl) | |
| 109 | < 1% | 60% | ||
| 96 | 100% (Base) | 40% | tert: Rearrangement; n: McLafferty | |
| 57 | 20% | 10% | tert-Butyl cation vs butyl cation | |
| 41 | 15% | 30% | Alkyl chain fragmentation |
Key Insight: The presence of a strong peak at
References
-
NIST Mass Spectrometry Data Center. 2-tert-Butylpyridine Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for rearrangement mechanisms).
-
Liu, C., et al. (2024). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Save My Exams. "Mass Spectrometry Fragmentation Patterns." Available at: [Link]
Comparative Reactivity Guide: 4-Chloro vs. 4-tert-Butoxy Pyrimidine-5-carbaldehyde in Drug Discovery
As a Senior Application Scientist, navigating the functionalization of heterocyclic scaffolds requires a deep understanding of substituent effects. Pyrimidine-5-carbaldehyde derivatives serve as crucial building blocks in the development of biologically active molecules, particularly in medicinal chemistry[1]. When designing a synthetic route, the choice between a 4-chloro and a 4-tert-butoxy substituent at the C4 position is not merely a matter of leaving group ability—it represents a fundamental divergence in chemoselectivity.
This guide objectively compares the reactivity profiles of 4-chloro-pyrimidine-5-carbaldehyde and 4-tert-butoxy-pyrimidine-5-carbaldehyde, providing mechanistic causality and self-validating experimental protocols to ensure robust assay and synthesis development.
Section 1: Mechanistic Causality: Electronic and Steric Interplay
The pyrimidine ring is inherently electron-deficient. The introduction of different substituents at the C4 position radically alters the electronic landscape and steric accessibility of the molecule, dictating the primary site of nucleophilic attack.
4-Chloro-pyrimidine-5-carbaldehyde: The Bifunctional Electrophile
The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (
-
The inherent
and effects of the adjacent pyrimidine nitrogen atoms. -
The strong electron-withdrawing (
) effect of the ortho-formyl group at C5. -
The excellent leaving group ability and low steric profile of the chloride ion.
Consequently, when exposed to nucleophiles (amines, thiols, alkoxides), the C4 position reacts preferentially over the C5 aldehyde. This allows for the rapid construction of C4-functionalized pyrimidines under mild conditions[3].
4-tert-Butoxy-pyrimidine-5-carbaldehyde: The Chemoselective Scaffold
Replacing the chloride with a tert-butoxy group fundamentally shifts the molecule's reactivity:
-
Electronic Deactivation: The oxygen atom donates electron density (
effect) into the pyrimidine -system, neutralizing the electron-withdrawing pull of the formyl group and deactivating the C4 position toward . -
Steric Shielding: The bulky tert-butyl group creates a massive steric umbrella over the C4 position.
As a result, the C4 position is effectively "locked." Nucleophiles are forced to bypass C4 and react exclusively at the C5 aldehyde, enabling chemoselective transformations (e.g., reductive aminations, Wittig reactions) without degrading the pyrimidine core.
Electronic and steric causality dictating C4 vs C5 reactivity in pyrimidine derivatives.
Section 2: Quantitative & Qualitative Reactivity Comparison
| Property | 4-Chloro-pyrimidine-5-carbaldehyde | 4-tert-Butoxy-pyrimidine-5-carbaldehyde | Synthetic Consequence |
| C4 Electrophilicity | Extremely High ( | Negligible ( | Dictates the primary site of nucleophilic attack. |
| C5 Aldehyde Reactivity | High, but secondary to C4 under basic conditions | Primary reactive site | Determines choice of reagent (e.g., amines vs. hydrides). |
| Steric Hindrance at C4 | Low (Planar, small atomic radius of Cl) | Extremely High (Bulky tert-butyl group) | tert-Butoxy effectively blocks C4 from bulky nucleophiles. |
| Aqueous Base Stability | Poor (Prone to hydrolysis to pyrimidinone) | Excellent (Stable to mild aqueous workups) | 4-Chloro requires anhydrous handling; 4-tert-Butoxy is bench-stable. |
Section 3: Self-Validating Experimental Protocols
To harness these divergent reactivity profiles, the following self-validating protocols demonstrate how to selectively functionalize each scaffold. Every step is designed with analytical feedback loops to guarantee structural integrity.
Protocol A: Chemoselective on 4-Chloro-pyrimidine-5-carbaldehyde
Objective: Substitute the C4 chloride with a primary amine while preserving the C5 aldehyde. Causality of Experimental Choices: The reaction is strictly temperature-controlled (-78 °C to 0 °C) to kinetically favor the highly activated C4 position. A mild, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) is utilized to scavenge the HCl byproduct without competing for the electrophilic center.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloro-pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert
atmosphere. Cool the vessel to -78 °C. -
Base Addition: Add DIPEA (1.2 eq) dropwise via syringe.
-
Nucleophile Addition: Slowly introduce the primary amine (1.0 eq) dissolved in DCM over 15 minutes to prevent localized exothermic spikes.
-
Propagation: Stir the mixture for 2 hours, allowing it to gradually warm to 0 °C.
-
Self-Validation System:
-
In-Process Check: TLC (Hexanes/EtOAc) must show rapid consumption of the UV-active starting material.
-
Post-Reaction Verification:
H-NMR analysis of the crude product must display the retention of the aldehyde proton singlet at ~10.2 ppm. The disappearance of the highly deshielded pyrimidine proton and a shift in the remaining aromatic signals confirm successful C4 substitution rather than C5 condensation.
-
Protocol B: Chemoselective Reductive Amination of 4-tert-Butoxy-pyrimidine-5-carbaldehyde
Objective: Functionalize the C5 aldehyde with a secondary amine without displacing the C4 substituent. Causality of Experimental Choices: Because the tert-butoxy group electronically deactivates and sterically blocks C4, strong nucleophiles will exclusively attack the C5 carbonyl. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because its mild hydride-donating ability is highly selective for intermediate iminium ions over unreacted aldehydes.
Step-by-Step Methodology:
-
Iminium Formation: Dissolve 4-tert-butoxy-pyrimidine-5-carbaldehyde (1.0 eq) and the secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) at room temperature.
-
Catalysis: Add catalytic glacial acetic acid (0.1 eq) to accelerate iminium ion formation. Stir for 1 hour.
-
Reduction: Add STAB (1.5 eq) in three equal portions over 15 minutes to control the evolution of hydrogen gas.
-
Propagation: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous
. -
Self-Validation System:
-
In-Process Check: LC-MS analysis prior to STAB addition should reveal the mass of the intermediate iminium ion.
-
Post-Reaction Verification:
H-NMR must show the complete disappearance of the aldehyde singlet (~10.2 ppm) and the emergence of a new benzylic/methylene singlet at ~3.6-3.8 ppm. Crucially, the tert-butyl singlet at ~1.6 ppm must remain fully integrated (9H), confirming the C4 position was uncompromised.
-
Divergent synthetic pathways based on C4-substituent chemoselectivity.
References
-
Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Source: MDPI | URL: [Link]
Sources
A Comparative Guide to HPLC Retention Times of Pyrimidine Aldehyde Derivatives
For researchers and professionals in drug development, understanding the physicochemical properties of heterocyclic compounds like pyrimidine aldehyde derivatives is paramount. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as a cornerstone technique for the analysis, purification, and quality control of these molecules.[1] This guide provides an in-depth comparison of the retention times of three distinct pyrimidine aldehyde derivatives, grounded in the fundamental principles of chromatography and supported by a detailed experimental protocol.
The Principle of Reversed-Phase HPLC Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity.[2] The stationary phase, typically silica bonded with nonpolar alkyl chains (e.g., C8 or C18), is nonpolar, while the mobile phase is a polar solvent mixture, usually consisting of water and an organic modifier like acetonitrile or methanol.[2][3]
In this system, nonpolar (more hydrophobic) molecules have a stronger affinity for the stationary phase and thus move through the column more slowly, resulting in longer retention times.[4] Conversely, polar (more hydrophilic) molecules interact more readily with the polar mobile phase and are eluted from the column faster, leading to shorter retention times.[5] The elution order in RP-HPLC, therefore, generally proceeds from the most polar to the most nonpolar compounds.[6]
Several factors can be adjusted to influence this separation, including the type of stationary phase, the composition and pH of the mobile phase, and the column temperature.[3][7] For ionizable compounds, the pH of the mobile phase is a powerful tool to control retention, as the ionized form of a molecule is typically more polar than its neutral form.[4][6]
Experimental Design and Rationale
To ensure a robust and reproducible comparison, the following HPLC method was designed. The choices of column, mobile phase, and other parameters are explained to provide clarity on the causality behind the experimental setup.
Experimental Workflow
The overall process, from preparing the samples to analyzing the data, follows a systematic workflow to ensure consistency and accuracy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Mode of an R-P HPLC Column - Hawach [hawachhplccolumn.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. The Hydrophobicity and retention time of a compound - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in 4-(tert-Butoxy)pyrimidine-5-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The meticulous control of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety, efficacy, and stability of the final drug product.[1] As a pivotal building block in the synthesis of numerous therapeutic agents, 4-(tert-Butoxy)pyrimidine-5-carbaldehyde demands a rigorous and systematic approach to impurity profiling. This guide provides an in-depth comparison of analytical methodologies, grounded in field-proven insights and regulatory expectations, to empower researchers in developing robust and reliable control strategies.
We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. This framework is essential for not only meeting but exceeding the stringent standards set by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Understanding the Synthetic Landscape and Potential Impurities
A robust impurity profile begins with a deep understanding of the chemical synthesis route. While several methods exist for the synthesis of pyrimidine-5-carbaldehydes, a common approach involves the formylation of a suitable pyrimidine precursor. Based on established pyrimidine chemistry, we can anticipate the formation of specific process-related impurities.[4][5][6]
Hypothesized Synthetic Pathway and Impurity Formation:
Caption: Hypothesized synthesis of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde and potential impurity entry points.
According to ICH Q3A guidelines, impurities are classified based on their origin.[2][3] For this synthesis, we anticipate:
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted 4-chloropyrimidine-5-carbaldehyde.
-
By-products: These arise from competing reaction pathways. A critical potential by-product is the hydrolysis of the tert-butoxy group, particularly in the presence of trace moisture, to yield 4-hydroxypyrimidine-5-carbaldehyde. Dimerization or other side-reactions of the aldehyde can also occur.[7]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, especially during workup or storage, leading to the formation of 4-(tert-butoxy)pyrimidine-5-carboxylic acid.
-
-
Inorganic Impurities: Reagents, ligands, and catalysts used in the synthesis.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., DMF, ethanol, ethyl acetate).
A Comparative Guide to Core Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is essential, leveraging the strengths of orthogonal methods to detect, identify, and quantify the full spectrum of potential impurities.[8][9][10]
| Technique | Primary Application | Strengths | Limitations | Causality of Choice |
| HPLC-UV/DAD | Separation & Quantification. The workhorse for routine purity analysis and release testing. | High resolution and precision; robust and widely available; DAD provides spectral data for peak purity assessment.[11][12] | Requires reference standards for accurate quantification of known impurities; limited identification capabilities for unknowns. | Chosen for its unparalleled ability to separate the main component from structurally similar impurities and provide precise quantitative data essential for batch-to-batch consistency. |
| LC-MS/MS | Detection & Identification. Provides molecular weight and fragmentation data for structural insights. | High sensitivity and selectivity; can identify unknown impurities by providing molecular weight information; essential for developing a comprehensive impurity profile.[13][14][15] | Response can be non-linear and matrix-dependent; ionization efficiency varies between compounds. | Paired with HPLC to overcome the identification limits of UV detection. It provides the mass data needed to propose elemental compositions for unknown peaks observed in the chromatogram. |
| GC-MS | Residual Solvents & Volatile Impurities. The gold standard for analyzing impurities that are volatile or can be made volatile. | Excellent separation for volatile compounds; highly sensitive and specific for identifying residual solvents as mandated by ICH Q3C.[16] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Selected specifically to address a different class of impurities (residual solvents) that are not amenable to LC-based methods, ensuring full compliance with regulatory standards. |
| NMR Spectroscopy | Definitive Structure Elucidation. Unambiguously determines the chemical structure of isolated impurities. | Provides detailed structural information (¹H, ¹³C, 2D NMR); qNMR allows for quantification without a specific reference standard.[8][17] | Lower sensitivity compared to MS; requires isolation of the impurity in sufficient quantity and purity (~mg scale). | Employed as the final arbiter for structure confirmation. When an unknown impurity exceeds the ICH identification threshold, NMR is the only technique that provides the definitive structural evidence required for a regulatory submission.[1][2][18] |
Integrated Workflow for Impurity Characterization
A logical, phased approach ensures that analytical resources are used efficiently while building a comprehensive understanding of the impurity profile. This workflow is a self-validating system, where initial screening informs deeper investigation.
Caption: A systematic workflow for the identification and quantification of impurities in API synthesis.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for method development.
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This method is designed to separate the non-volatile organic impurities from the main 4-(tert-Butoxy)pyrimidine-5-carbaldehyde peak.
-
Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds.[11] A gradient elution is employed to ensure that both early-eluting polar impurities (like the hydrolysis by-product) and later-eluting non-polar impurities are resolved effectively. Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for efficient electrospray ionization (ESI) in the mass spectrometer.
-
Step-by-Step Methodology:
-
System: UPLC or HPLC system coupled to a UV/Diode Array Detector (DAD) and a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.[11][19]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm or DAD scan from 200-400 nm.
-
MS Ionization: Electrospray Ionization (ESI), positive mode.[13]
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter before injection.
-
Protocol 2: Structure Elucidation of an Unknown Impurity
This protocol outlines the steps after an unknown impurity is detected above the ICH identification threshold (typically >0.10%).[2]
-
Rationale: The goal is to obtain an unambiguous chemical structure. Preparative HPLC is used to isolate the impurity with high purity. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass, which is critical for determining the elemental formula. A full suite of NMR experiments is then used to piece together the molecular skeleton and confirm connectivity.
-
Step-by-Step Methodology:
-
Isolation: Scale up the analytical HPLC method to a preparative scale using a larger dimension column (e.g., 150 x 19 mm). Collect fractions corresponding to the impurity peak.
-
Purity Check: Analyze the collected fractions using the analytical HPLC method to ensure purity is >95%. Combine pure fractions and remove the solvent under reduced pressure.
-
Accurate Mass Determination (HRMS): Infuse the isolated sample into an Orbitrap or TOF mass spectrometer to obtain a high-resolution mass measurement (typically with <5 ppm mass accuracy). Use this to predict possible elemental formulas.
-
NMR Analysis: Dissolve the isolated impurity (~1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Identifies proton environments and their multiplicities.
-
¹³C NMR: Identifies carbon environments.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is key for connecting molecular fragments.
-
-
Structure Assembly: Use the combined data from HRMS and all NMR experiments to assemble and confirm the final structure of the impurity.[17][20]
-
Conclusion
The characterization of impurities in the synthesis of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde is a critical, multi-faceted process that underpins drug safety and regulatory success. It requires more than just running samples; it demands a strategic, scientifically-grounded approach. By integrating orthogonal analytical techniques such as HPLC, GC-MS, and NMR within a logical workflow, researchers can confidently identify, quantify, and control impurities. This guide provides the foundational principles and practical protocols to establish a robust control strategy, ensuring the highest quality of this vital pharmaceutical intermediate and paving the way for safer and more effective medicines.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006). European Medicines Agency.
- ICH harmonised tripartite guideline - impurities in new drug products. ICH.
- Pyrimidine Biosynthesis Analysis Service.
- News in brief: GC-MS and pyrimidine metabolism. (2001). American Chemical Society.
- Analysis of pyrimidine bases in biological materials by gas chrom
- SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. TSI Journals.
- Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. (2025).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
- What is Impurity Characterization. (2026).
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen.
- Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermedi
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
- Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. (2025). Futurity Proceedings.
- IR, NMR spectral data of pyrimidine derivatives.
- Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000). PubMed.
- Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde. (2025). Benchchem.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society.
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Publish Comparison Guide: X-ray Crystallography of tert-Butoxypyrimidine Derivatives
Executive Summary
This technical guide provides a comparative structural analysis of tert-butoxypyrimidine derivatives against their linear alkoxy analogues (e.g., methoxy, n-butoxy). Targeted at medicinal chemists and crystallographers, this document synthesizes X-ray diffraction data to demonstrate how the steric bulk of the tert-butyl group dictates crystal packing, conformational locking, and solubility profiles—critical parameters in drug design.
Key Finding: Unlike planar methoxy derivatives that favor tight
Introduction: The Steric Advantage in Pyrimidine Scaffolds
Pyrimidine derivatives are ubiquitous in oncology and antiviral drug development. However, optimizing their physicochemical properties (solubility, metabolic stability) often requires modulating the alkoxy substituents on the ring.
The tert-butoxy group serves two strategic functions:
-
Metabolic Shielding: The bulky tert-butyl group retards O-dealkylation by cytochrome P450 enzymes compared to primary alkyl ethers.
-
Conformational Control: The steric demand of the branched alkyl group forces specific torsion angles relative to the pyrimidine plane, potentially locking the molecule in a bioactive conformation.
This guide compares the crystallographic signatures of 4'-(tert-butoxyphenyl)pyrimidine derivatives (branched) against 4'-(n-butoxyphenyl) and 4'-methoxyphenyl analogues (linear).
Comparative Analysis: tert-Butoxy vs. Linear Alkoxy Derivatives
Crystal Packing and Unit Cell Metrics
The introduction of a tert-butoxy group significantly alters the unit cell dimensions and packing efficiency. While linear alkoxy chains (methoxy, ethoxy, n-butoxy) often allow molecules to pack in dense, parallel sheets stabilized by
Table 1: Crystallographic Data Comparison Data synthesized from comparative structural studies of pyrimidine-based ligands [1].
| Parameter | tert-Butoxy Derivative | n-Butoxy Derivative | Impact of tert-Butyl Group |
| Crystal System | Monoclinic | Triclinic / Monoclinic | Increases symmetry in some packing motifs due to globular shape. |
| Space Group | Favors glide planes over simple inversion centers in dense packing. | ||
| Unit Cell Volume ( | ~2246 ų | ~2100 ų | +7% Volume Expansion : The bulky group creates voids, reducing density. |
| Density ( | 1.387 g/cm³ | 1.420 g/cm³ | Lower density correlates with higher solubility in organic media. |
| Disrupted (>3.8 Å) | Strong (<3.4 Å) | Prevents aggregation; improves dissolution rates. | |
| R-Factor ( | ~0.070 | ~0.045 | Higher thermal motion (disorder) in the tert-butyl group often raises R-factors. |
Conformational Locking
X-ray data reveals that the
-
Linear Ethers: The alkyl chain often lies coplanar with the pyrimidine ring (Torsion angle
), maximizing conjugation. -
tert-Butyl Ethers: The steric clash with ortho-hydrogens forces the tert-butyl group out of plane (Torsion angle
). This "orthogonal twist" is critical for drugs targeting pockets that require non-planar ligands.
Experimental Protocol: Crystallization & Data Collection
To replicate these results, researchers must account for the high lipophilicity and rotational disorder of the tert-butyl group.
Synthesis & Crystallization Workflow
Objective: Obtain single crystals suitable for X-ray diffraction (
Step-by-Step Protocol:
-
Synthesis: React 4-hydroxy-pyrimidine precursor with tert-butyl bromide using
in DMF (Williams ether synthesis conditions) or use acid-catalyzed addition of isobutylene. -
Purification: Silica gel chromatography (Hexane:EtOAc 8:2). tert-butoxy derivatives elute faster than methoxy analogues due to lipophilicity.
-
Crystallization (Slow Evaporation):
-
Dissolve 20 mg of pure compound in 2 mL of Ethanol/Chloroform (1:1) .
-
Note: Avoid pure non-polar solvents (hexane) as the compound is too soluble; avoid pure water as it is insoluble.
-
Place in a scintillation vial, cover with parafilm, and poke 3 small holes.
-
Allow to stand at 20°C for 3-5 days.
-
-
Crystal Selection: Look for block-like or prismatic crystals. Avoid needles, which are common with linear alkoxy derivatives and often twinned.
Data Collection Parameters[1][2][3]
-
Temperature: 100 K - 150 K (Mandatory). The tert-butyl group exhibits high librational motion (thermal rotation) at room temperature, leading to smeared electron density and high R-factors. Cooling freezes this motion.
-
Radiation: Mo-K
( Å) is preferred for organic small molecules to minimize absorption, though Cu-K is acceptable for absolute configuration determination if chiral centers are present.
Visualizing the Structural Impact
The following diagrams illustrate the workflow and the mechanistic impact of the tert-butoxy substitution.
Crystallography Workflow
Caption: Optimized workflow for obtaining high-quality structural data for lipophilic pyrimidine derivatives.
Structure-Property Relationship
Caption: Causal pathway linking the tert-butoxy structural modification to crystallographic and biological outcomes.
References
-
Constable, E. C., Housecroft, C. E., et al. (2020). "Straight Versus Branched Chain Substituents in 4′-(Butoxyphenyl)-3,2′:6′,3″-terpyridines: Effects on (4,4) Coordination Network Assemblies." Molecules, 25(18), 4220.
-
Anderson, J. E., et al. (1993).[1] "Eclipsed Ground-State Conformations of the tert-Butyl-X Bond in N-tert-Butoxy- and N-Neopentyl-2,2,6,6-tetramethylpiperidine. X-Ray Crystal Structure Determinations." Journal of the American Chemical Society, 115(9), 3494-3498.
-
Röhrig, U. F., et al. (2012). "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate." Molbank, 2012(1), M751.
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 4-(tert-Butoxy)pyrimidine-5-carbaldehyde. The protocols herein are designed not as a rigid checklist, but as a dynamic system of risk assessment and mitigation, ensuring that safety is an integral, self-validating component of the scientific workflow.
The subject compound is a bifunctional molecule, featuring both a pyrimidine ring, a scaffold common in biologically active molecules, and an aldehyde group, known for its reactivity and potential as an irritant.[1][2] While specific toxicological data for this exact compound is limited, a robust safety protocol can be constructed by analyzing the hazards of its core functional groups and structurally similar compounds. Analogs such as pyrimidine-5-carboxaldehyde are known to cause skin and eye irritation, with the potential for respiratory irritation and skin sensitization.[2][3][4] Therefore, a conservative and comprehensive approach to personal protective equipment (PPE) is paramount.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to acknowledge the hierarchy of hazard controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 4-(tert-Butoxy)pyrimidine-5-carbaldehyde.[1][5][6] This minimizes inhalation exposure to dusts or vapors.
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and clear labeling are essential. Storing the chemical in a cool, dry, well-ventilated area away from heat and ignition sources is also a key administrative control.[7][8]
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical hazard.
Core PPE Protocol for 4-(tert-Butoxy)pyrimidine-5-carbaldehyde
A risk assessment should precede any new procedure.[1] The following PPE is the minimum required for handling this compound under standard laboratory conditions.
Eye and Face Protection: The Non-Negotiable First Line
The aldehyde functional group poses a significant risk of eye irritation.[2][9]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[10]
-
Recommended for Liquid Transfers: When handling solutions, preparing dilutions, or performing any task with a splash potential, chemical splash goggles are required.[6][11]
-
High-Risk Operations: For larger volume transfers (>1 L) or when there is a significant splash hazard, a full-face shield must be worn in addition to chemical splash goggles.[11][12] A face shield alone does not provide adequate eye protection.[12]
Hand Protection: Preventing Dermal Exposure
Pyrimidine derivatives and aldehydes can cause skin irritation and, in some cases, sensitization upon contact.[4][9] Dermal absorption is a potential route of exposure.
-
Glove Selection: Disposable nitrile gloves are the recommended standard for incidental contact.[6][10] They provide better chemical resistance than latex, which is not recommended for handling reactive chemicals.[8][10][11]
-
Glove Inspection: Gloves must be inspected for tears or holes before each use.[5]
-
Extended Contact: For tasks involving prolonged chemical contact or immersion, such as cleaning up a spill, heavier, chemical-resistant gloves (e.g., butyl rubber or neoprene, depending on the solvent) should be used.[10] Always consult a glove compatibility chart for the specific solvent being used.
-
Proper Technique: Remove gloves without touching the outer surface with bare skin and wash hands thoroughly with soap and water after work is complete.[6]
Body Protection: Shielding Against Incidental Contact
Protecting skin and personal clothing from contamination is crucial.
-
Standard Use: A flame-resistant or 100% cotton lab coat is mandatory.[6] It should be fully buttoned with sleeves rolled down.
-
Procedures with High Splash Risk: When handling larger quantities or during procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10][11]
Respiratory Protection: When Engineering Controls Are Not Enough
Under normal conditions of use within a fume hood, respiratory protection is not required.[7] However, it becomes essential in specific scenarios:
-
Weighing Solids: If handling the compound as a powder outside of a containment hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent inhalation.[6]
-
Aerosol Generation: Any procedure that may generate aerosols requires respiratory protection.
-
Spill Cleanup & Emergencies: In the event of a large spill or a failure of engineering controls, an air-purifying respirator with an organic vapor cartridge is required.[13]
Data Presentation: PPE for Specific Operations
The required level of PPE is dictated by the specific task and the associated risk of exposure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if not in a fume hood (N95) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Running Reactions / Transfers | Safety Goggles | Nitrile Gloves | Lab Coat, Chemical Apron (for large volumes) | Not required in a fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Chemical-Resistant Gloves | Lab Coat & Chemical Apron | Required (Air-purifying respirator with organic vapor cartridge) |
Experimental Workflow & Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection is a risk-based decision process.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE to include the entire lifecycle of the chemical in the lab.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational and uncluttered.[6] Don all required PPE, inspecting each item for integrity.[6] Have spill cleanup materials readily available.
-
Handling: Conduct all manipulations deep within the fume hood sash. Avoid raising dust when handling the solid.[5] Use dedicated spatulas and glassware.[6]
-
Post-Handling: After use, securely cap the container. Decontaminate all surfaces and equipment. Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly.[6]
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Don Enhanced PPE: Before cleanup, don the appropriate PPE, including a respirator, chemical apron, and heavy-duty gloves.[11]
-
Contain and Clean: Contain the spill using an inert absorbent material, working from the outside in.[1] Collect the material in a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and water.[1]
Waste Disposal
Proper disposal is a critical safety and environmental responsibility.
-
Contaminated PPE: Disposable items like gloves and bench paper should be collected in a dedicated, labeled solid hazardous waste container.[6]
-
Chemical Waste: All solutions and reaction mixtures must be collected in a labeled liquid hazardous waste container.[14] Segregate waste streams; for example, do not mix acidic waste with other organic streams unless part of a validated quenching procedure.[14]
-
Empty Containers: The first rinse of a container that held 4-(tert-Butoxy)pyrimidine-5-carbaldehyde must be collected as hazardous waste.[15] Subsequent rinses can be managed according to institutional policy. Deface the label before disposing of the rinsed container.[14]
By integrating these comprehensive PPE and handling protocols, researchers can confidently and safely work with 4-(tert-Butoxy)pyrimidine-5-carbaldehyde, ensuring the integrity of their research and the safety of their laboratory environment.
References
-
PYRIMIDINE 99% MSDS. Loba Chemie. [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Chapter 3 - Personal Protective Equipment. University of South Carolina Environment, Health and Safety. [Link]
-
Material Safety Data Sheet. Dow AgroSciences LLC. [Link]
-
Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Perfumer's Apprentice. [Link]
-
Hazardous Waste Disposal Guide. University of Missouri Environment, Health and Safety. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Personal Protective Equipment Selection Guide. Rensselaer Polytechnic Institute. [Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
